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  • Product: 3-Chloro-2-methyl-6-nitrophenol
  • CAS: 83577-91-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-2-methyl-6-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-2-methyl-6-nitrophenol (CAS No. 83577-91-7), a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple data sheet to offer insights into the experimental rationale and analytical considerations for this compound, reflecting a field-proven perspective on its characterization.

Core Molecular and Physical Characteristics

3-Chloro-2-methyl-6-nitrophenol is a yellow solid organic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1] The strategic placement of the chloro, methyl, and nitro groups on the phenol ring dictates its chemical behavior, influencing its acidity, reactivity, and spectral properties. A thorough understanding of these characteristics is fundamental for its application in synthesis, biological screening, and formulation development.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
CAS Number 83577-91-7[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Yellow SolidSupplier Data
Melting Point Not experimentally determined. Predicted values may vary.N/A
Boiling Point Not experimentally determined. Predicted values may vary.N/A
Solubility Insoluble in water. Soluble in many organic solvents.[2]
pKa Not experimentally determined. Predicted to be acidic due to the electron-withdrawing nitro group.[3][4][5]

Note: The lack of extensive experimental data in publicly available literature necessitates a reliance on established knowledge of similar compounds and predictive methodologies. All predicted data should be confirmed through experimental validation.

Synthesis and Structural Elucidation

The synthesis of 3-Chloro-2-methyl-6-nitrophenol can be conceptually approached through electrophilic aromatic substitution, specifically the nitration of a corresponding substituted phenol.

Proposed Synthetic Pathway: Nitration of 3-Chloro-2-methylphenol

A plausible synthetic route involves the nitration of 3-chloro-2-methylphenol. The directing effects of the existing substituents (chloro, methyl, and hydroxyl groups) are critical in determining the regioselectivity of the nitration. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is also an activating ortho, para-director. The chloro group is a deactivating ortho, para-director. The interplay of these directing effects would likely lead to a mixture of isomers, necessitating careful control of reaction conditions and subsequent purification.[6][7]

A general procedure for the nitration of a substituted phenol involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures to prevent over-nitration and side reactions.[8][9][10]

Diagram 1: Proposed Synthesis Workflow

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_product Product Mixture cluster_purification Purification cluster_final Final Product 3-Chloro-2-methylphenol 3-Chloro-2-methylphenol Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) 3-Chloro-2-methylphenol->Nitrating Agent (HNO3/H2SO4) Reacts with Isomeric Mixture Isomeric Mixture Nitrating Agent (HNO3/H2SO4)->Isomeric Mixture Yields Controlled Temperature Controlled Temperature Chromatography/Recrystallization Chromatography/Recrystallization Isomeric Mixture->Chromatography/Recrystallization Separated by 3-Chloro-2-methyl-6-nitrophenol 3-Chloro-2-methyl-6-nitrophenol Chromatography/Recrystallization->3-Chloro-2-methyl-6-nitrophenol Yields pure

Caption: Proposed workflow for the synthesis of 3-Chloro-2-methyl-6-nitrophenol.

Analytical Characterization: Methodologies and Expected Outcomes

A multi-technique approach is essential for the unambiguous characterization of 3-Chloro-2-methyl-6-nitrophenol.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups, leading to a downfield shift for protons ortho and para to the nitro group. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration and solvent dependent.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom attached to the nitro group is expected to be significantly deshielded and appear at a downfield chemical shift. The carbons bearing the hydroxyl and methyl groups will also exhibit characteristic shifts.[11][12]

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

3.1.3. UV-Visible (UV-Vis) Spectroscopy

Substituted nitrophenols typically exhibit characteristic UV-Vis absorption spectra. The presence of the nitro group, a strong chromophore, in conjugation with the phenol ring is expected to result in strong absorption bands in the UV region. The exact position of the absorption maxima (λmax) will be influenced by the substitution pattern and the solvent polarity.[13]

3.1.4. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 187 would be expected, along with characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and other fragments.[14]

Chromatographic Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of 3-Chloro-2-methyl-6-nitrophenol and for separating it from potential isomers and impurities. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[15][16] UV detection at a wavelength corresponding to a high absorbance of the analyte would provide good sensitivity.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the polar phenol.[15][16]

Diagram 2: Analytical Workflow for Characterization

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis Synthesized Product Synthesized Product NMR (1H, 13C) NMR (1H, 13C) Synthesized Product->NMR (1H, 13C) IR IR Synthesized Product->IR UV-Vis UV-Vis Synthesized Product->UV-Vis Mass Spec Mass Spec Synthesized Product->Mass Spec HPLC HPLC Synthesized Product->HPLC GC-MS GC-MS Synthesized Product->GC-MS Structure Confirmation Structure Confirmation NMR (1H, 13C)->Structure Confirmation IR->Structure Confirmation UV-Vis->Structure Confirmation Mass Spec->Structure Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment GC-MS->Purity Assessment

Caption: A typical workflow for the analytical characterization of 3-Chloro-2-methyl-6-nitrophenol.

Reactivity, Stability, and Safety Considerations

Reactivity

The reactivity of 3-Chloro-2-methyl-6-nitrophenol is governed by its functional groups. The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a phenoxide. The aromatic ring is activated towards further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities.[17]

Stability

Nitrophenols are generally stable compounds under normal laboratory conditions. However, they can be sensitive to light and heat.[18][19] Photostability studies are recommended if the compound is to be used in applications where exposure to light is expected. Thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), especially if the compound is to be subjected to high temperatures during processing or formulation.

Safety and Handling

Substituted nitrophenols should be handled with care, as they can be toxic and irritant.[19][20][21][22][23][24][25] The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information.[20][21][22][24][25]

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-2-methyl-6-nitrophenol. While there is a notable lack of extensive experimental data in the public domain, this guide has outlined the key analytical techniques and synthetic considerations necessary for a thorough characterization of this compound. For researchers and developers, the principles and methodologies described herein provide a robust framework for working with this and other similarly substituted nitrophenols, ensuring both scientific rigor and safety in the laboratory.

References

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0322115). [Link]

  • PubChem. 3-Chloro-2-nitrophenol. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

  • Chemistry Stack Exchange. Major product of mononitration of 3-methylphenol. [Link]

  • PrepChem.com. Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine. [Link]

  • ACS Publications. A Novel Method for the Nitration of Simple Aromatic Compounds. [Link]

  • SAFETY DATA SHEET. [Link]

  • PrepChem.com. Synthesis of 3-chloro-4-methyl-6-nitrophenol. [Link]

  • ChemSrc. 3-Chloro-2-nitrophenol | CAS#:17802-02-7. [Link]

  • EPA. 3-Nitrophenol Properties. [Link]

  • ACS Publications. Absolute pKa Determinations for Substituted Phenols. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ACS Publications. Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ChemSynthesis. 4-chloro-2,3-dimethyl-6-nitrophenol. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. 2-Chloro-6-methyl-3-nitrophenol. [Link]

  • ResearchGate. (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Chloro-2-methyl-6-nitrophenol: A Technical Guide for Advanced Formulations

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic profiling, computational validation, and thermal degradation mechanisms. Executive Summary In the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic profiling, computational validation, and thermal degradation mechanisms.

Executive Summary

In the development of advanced agrochemicals and pharmaceutical intermediates, the thermodynamic stability of substituted phenols dictates both synthesis scalability and shelf-life viability. 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) represents a highly functionalized aromatic system where the interplay of electron-withdrawing (chloro, nitro) and electron-donating (methyl, hydroxyl) groups creates a complex thermodynamic landscape[1][2].

As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a data-collection exercise, but as a mechanistic puzzle. Understanding the energetic ground state of 3-Chloro-2-methyl-6-nitrophenol requires a dual-pronged approach: empirical thermal analysis via Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)[3][4], and quantum mechanical validation using Density Functional Theory (DFT)[5]. This guide provides a comprehensive, self-validating framework for analyzing the thermodynamic stability of this specific molecule.

Structural & Electronic Fundamentals

The thermodynamic stability of 3-Chloro-2-methyl-6-nitrophenol is governed by its specific substitution pattern (C₇H₆ClNO₃)[1][6]. The spatial arrangement of substituents dictates the molecule's internal energy:

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group at position 1 and the nitro (-NO₂) group at position 6 are ortho to one another. This proximity facilitates strong intramolecular hydrogen bonding, which significantly lowers the ground-state enthalpy of formation, thereby enhancing the molecule's thermodynamic stability compared to its meta- or para-nitro isomers[5][7].

  • Steric and Electronic Strain: The methyl group at position 2 and the chlorine atom at position 3 introduce steric hindrance and competing inductive effects. The electron-withdrawing nature of the chlorine atom stabilizes the phenoxide anion (relevant in basic environments), while the methyl group provides mild electron density to the ring via hyperconjugation[8].

  • HOMO-LUMO Gap: DFT calculations (typically utilizing the B3LYP/6-311G(d,p) basis set) on similar nitrophenols reveal that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a direct predictor of chemical reactivity and thermodynamic permanence[5]. A larger gap signifies a harder, more stable molecule resistant to spontaneous degradation.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical and thermodynamic parameters of 3-Chloro-2-methyl-6-nitrophenol, establishing the baseline for experimental design[1][6][9].

ParameterValue / DescriptionAnalytical Relevance
IUPAC Name 3-Chloro-2-methyl-6-nitrophenolStructural identification[2].
CAS Registry Number 83577-91-7Unique identifier for sourcing[10][11].
Molecular Formula C₇H₆ClNO₃Stoichiometric calculations[1][6].
Molecular Weight 187.58 g/mol Mass spectrometry and molarity[6][9].
Thermal Behavior Endothermic melting followed by exothermic decompositionDictates safe handling temperatures and formulation limits[3][4].
Primary Degradation Homolytic C-NO₂ / C-Cl cleavageDefines the upper thermodynamic stability limit[4][12].

Experimental Protocols for Thermodynamic Profiling

To establish a trustworthy and reproducible thermodynamic profile, empirical data must be cross-validated. The following protocols are designed as self-validating systems, ensuring that artifacts (such as oxidative degradation) are not misidentified as intrinsic thermodynamic instability.

Protocol A: Thermal Analysis via DSC and TGA

Causality Check: We utilize a nitrogen purge rather than ambient air to isolate purely thermal degradation events (pyrolysis) from oxidative combustion, ensuring the data reflects the molecule's intrinsic thermodynamic limits[3].

  • Sample Preparation: Mill 2–5 mg of 3-Chloro-2-methyl-6-nitrophenol into a fine powder using an agate mortar. Reasoning: Uniform particle size eliminates thermal lag and ensures a sharp, accurate endothermic melting peak.

  • Crucible Selection: Place the sample into an aluminum crucible for DSC (up to 300 °C) or an alumina (Al₂O₃) crucible for TGA (up to 600 °C). Crimp the DSC pan with a pinhole lid to allow volatile release without pressure build-up.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Allow a 15-minute isothermal hold at 25 °C to ensure complete atmospheric displacement.

  • Heating Program: Apply a linear heating rate of 10 °C/min. Reasoning: This rate provides an optimal balance between thermal resolution (sharp peaks) and sensitivity (detecting subtle phase transitions)[3][4].

  • Data Acquisition & Analysis:

    • Identify the onset temperature (

      
      ) of the first endothermic peak (melting point).
      
    • Integrate the area under the melting peak to calculate the Enthalpy of Fusion (

      
      ).
      
    • Monitor the TGA curve for the first derivative peak (DTG) to identify the onset of mass loss, which corresponds to the exothermic decomposition temperature (

      
      )[4].
      
Protocol B: Computational Validation via DFT

Causality Check: Empirical thermal data only tells us 'when' a molecule degrades. DFT tells us 'why' by mapping the potential energy surface and identifying the weakest bonds (usually C-NO₂ or C-Cl)[7].

  • Initial Geometry Input: Construct the 3D molecular structure of 3-Chloro-2-methyl-6-nitrophenol using a molecular builder (e.g., GaussView). Ensure the hydroxyl proton is oriented toward the nitro group to capture the intramolecular hydrogen bond.

  • Level of Theory Selection: Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set. Reasoning: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the electronegative oxygen and chlorine atoms[5].

  • Geometry Optimization: Run an unconstrained energy minimization to find the global minimum on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry. Reasoning: The absence of imaginary frequencies confirms that the optimized structure is a true thermodynamic minimum, not a transition state[7].

  • Thermodynamic Output: Extract the Zero-Point Energy (ZPE), thermal enthalpy correction, and Gibbs free energy (

    
    ) at 298.15 K to establish the theoretical thermodynamic stability baseline.
    

Mechanistic Pathways & Workflows (Visualizations)

To conceptualize the thermodynamic evaluation and the physical degradation mechanism of 3-Chloro-2-methyl-6-nitrophenol, the following logical workflows are provided.

Diagram 1: Thermodynamic Analysis Workflow

G A Sample Prep: 3-Chloro-2-methyl-6-nitrophenol B Empirical Analysis (DSC / TGA) A->B C Computational Modeling (DFT B3LYP/6-311++G**) A->C D Thermal Transitions (Melting & Decomposition) B->D E Electronic Ground State (HOMO-LUMO & ZPE) C->E F Validated Thermodynamic Profile D->F E->F

Caption: Parallel empirical and computational workflow for validating thermodynamic stability.

Diagram 2: Thermal Degradation Pathway

G S1 Stable Molecule (Intramolecular H-Bond) S2 Thermal Energy Input (Heating > 150°C) S1->S2 S3 Endothermic Melting (Phase Transition) S2->S3 S4 Homolytic Cleavage (C-NO2 / C-Cl Bonds) S3->S4 S5 Exothermic Decomposition (Radical Formation) S4->S5

Caption: Mechanistic sequence of thermal degradation for substituted nitrophenols.

Conclusion

The thermodynamic stability of 3-Chloro-2-methyl-6-nitrophenol is a delicate equilibrium maintained by intramolecular hydrogen bonding and perturbed by the steric and electronic demands of its chloro and methyl substituents. By pairing rigorous thermal analysis (DSC/TGA) with high-level quantum mechanical modeling (DFT), researchers can accurately predict its behavior under thermal stress. This dual methodology ensures that formulations relying on this compound maintain chemical integrity throughout their intended lifecycle, mitigating the risks of exothermic runaway or premature degradation.

References

  • ChemicalBook. "Phenol, 3-chloro-2-methyl-6-nitro- | 83577-91-7". ChemicalBook.
  • Sigma-Aldrich. "3-Chloro-2-methyl-6-nitro-phenol | 83577-91-7". Sigma-Aldrich.
  • Key Organics. "3-Chloro-2-methyl-6-nitrophenol". Key Organics.
  • BLD Pharm. "83577-91-7 | 3-CHloro-2-methyl-6-nitrophenol". BLD Pharm.
  • Sinfoo Biotech. "3-Chloro-2-methyl-6-nitrophenol,(CAS# 83577-91-7)". Sinfoo Biotech.
  • Combi-Blocks. "3-Chloro-2-methyl-6-nitrophenol: Search Result". Combi-Blocks.
  • IMIST. "Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method". IMIST.
  • RJPN. "Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT". RJPN.
  • Jetir.Org. "Vibrational and PED analysis of o-Nitro Phenol-a DFT Study". Jetir.Org.
  • ResearchGate. "Investigation of thermal stability of some nitroaromatic derivatives by DSC".
  • ResearchGate. "TGA thermogram of treated m-nitrophenol (MNP)".
  • Smolecule. "Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3". Smolecule.

Sources

Foundational

Computational Determination and Acidity Profiling of 3-Chloro-2-methyl-6-nitrophenol: A Technical Guide

Executive Summary The precise determination of acid dissociation constants ( ) is a foundational requirement in drug development, environmental chemistry, and material science. For highly substituted aromatic systems lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of acid dissociation constants (


) is a foundational requirement in drug development, environmental chemistry, and material science. For highly substituted aromatic systems like 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) [1], empirical measurement can be complicated by low aqueous solubility and complex electronic interactions. This whitepaper provides an authoritative guide on the structural determinants of acidity in this molecule, details state-of-the-art Density Functional Theory (DFT) workflows for computational 

prediction, and outlines a self-validating spectrophotometric protocol for empirical verification.

Structural and Electronic Determinants of Acidity

The acidity of a phenol derivative is dictated by the stability of its conjugate base (the phenolate anion). In 3-Chloro-2-methyl-6-nitrophenol, the proton-donating hydroxyl group is subject to a complex push-pull electronic environment created by three distinct substituents. Understanding these causal relationships is critical before initiating any computational or empirical workflow.

  • The Ortho-Nitro Effect (Position 6): The

    
     group is the dominant electronic driver. It stabilizes the phenolate anion through profound resonance (
    
    
    
    ) and inductive (
    
    
    ) electron withdrawal. However, in the neutral state, the nitro oxygen forms a strong intramolecular hydrogen bond with the hydroxyl proton, slightly increasing the energy required for initial deprotonation compared to a para-substituted analog.
  • The Meta-Chloro Effect (Position 3): Halogens at the meta position cannot participate in direct resonance stabilization of the phenolate oxygen. Instead, the chlorine atom exerts a purely inductive (

    
    ) electron-withdrawing effect across the 
    
    
    
    -bond framework, further stabilizing the anion.
  • The Ortho-Methyl Effect (Position 2): The methyl group acts as an electron donor via induction (

    
    ) and hyperconjugation. Positioned ortho to the hydroxyl group, it slightly destabilizes the phenolate anion by pushing electron density toward an already electron-rich center, while also introducing steric hindrance.
    

By synthesizing these localized electronic contributions, we can establish a theoretical baseline for the molecule's


, estimating a shift from the base phenol 

of 9.95 down to approximately 6.65.
Table 1: Electronic Contributions to Phenolate Stability
SubstituentPositionElectronic EffectImpact on Phenolate AnionEstimated

Shift
-OH (Base) 1N/AN/ABase

~ 9.95
-CH₃ 2

, Hyperconjugation
Destabilizing~ +0.30
-Cl 3

Stabilizing~ -0.90
-NO₂ 6

,

Strongly Stabilizing~ -2.70
Total Estimated

~ 6.65

Advanced Computational Workflows for Prediction

Direct calculation of aqueous


 relies on constructing a thermodynamic cycle that computes the free energy of deprotonation in the gas phase and corrects it using solvation free energies.

thermodynamic_cycle HA_gas HA (gas) A_gas A⁻ (gas) + H⁺ (gas) HA_gas->A_gas ΔG_gas (Deprotonation) HA_aq HA (aq) HA_gas->HA_aq ΔG_solv(HA) A_aq A⁻ (aq) + H⁺ (aq) A_gas->A_aq ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_aq->A_aq ΔG_aq (Aqueous pKa)

Caption: Thermodynamic cycle for direct computational pKa determination.

The Failure of Pure Implicit Solvation

Historically, researchers relied solely on implicit continuum solvation models (like SMD or PCM) to calculate


. However, implicit models smear the solvent charge and fail to capture the highly directional hydrogen-bonding network that stabilizes the localized negative charge on the phenolate oxygen. For highly polarized molecules like nitrophenols, this omission can lead to catastrophic prediction errors exceeding 6 

units, as demonstrated in [2].
Explicit Water Integration (The Causality of Accuracy)

To achieve chemical accuracy (Mean Absolute Error < 0.5), the computational protocol must include explicit water molecules in the first solvation shell. By modeling the equilibrium as


, the DFT functional can accurately simulate the hydrogen bonds stabilizing the phenolate anion.

For 3-Chloro-2-methyl-6-nitrophenol, the recommended approach utilizes the CAM-B3LYP or M06-2X functionals. Studies have shown that adding 2 to 3 explicit water molecules within an SMD implicit background drastically reduces the error for cyano- and nitro-substituted phenols[3],[2].

Table 2: Recommended DFT Methodologies for Nitrophenol
Level of TheorySolvation ModelExplicit Waters (

)
Mean Absolute Error (MAE)Reference
CAM-B3LYP/6-311G+(d,p)SMD20.37[3]
B3LYP/6-311++G(d,p)SMD30.45[2]
M06-2X/6-311++G(d,p)PCM0 (via linear correlation)0.27[4]

Experimental Validation: Spectrophotometric Titration Protocol

Because computational predictions require empirical validation, UV-Vis spectrophotometric titration is the gold standard for nitrophenols. The strong electron delocalization from the phenolate oxygen into the nitro group creates a distinct bathochromic (red) shift upon deprotonation, allowing for precise tracking of the ionization state.

Self-Validating Protocol Design

This protocol is designed as a self-validating system . By tracking the spectra across a pH gradient, the presence of a sharp isosbestic point (a specific wavelength where total absorbance remains constant) acts as an internal control. If an isosbestic point is maintained, it proves causality: the spectral changes are strictly due to a two-state acid-base equilibrium (


), and no degradation or side-reactions are occurring.
Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3-Chloro-2-methyl-6-nitrophenol in HPLC-grade methanol to create a 10 mM stock solution. Prepare a Britton-Robinson universal buffer series covering pH 3.0 to 10.0 in 0.5 pH increments.

  • Sample Equilibration (Causality of Ionic Strength): Dilute the stock into the buffer series to a final analyte concentration of 50 µM. Critical Step: Adjust all solutions to a constant ionic strength (

    
     M KCl). Because 
    
    
    
    is a thermodynamic property dependent on activity coefficients, fluctuating ionic strength will artificially shift the apparent
    
    
    . Equilibrate at exactly 298.15 K.
  • Spectral Acquisition: Record UV-Vis absorption spectra from 250 nm to 500 nm using a dual-beam spectrophotometer, blanked against the respective buffer.

  • Data Validation: Overlay the spectra and identify the isosbestic point (typically ~320–340 nm for substituted nitrophenols).

  • Non-Linear Regression: Extract the absorbance values at the

    
     of the phenolate anion (typically ~400–420 nm). Plot Absorbance vs. pH and fit the data to the non-linear Henderson-Hasselbalch equation to derive the experimental 
    
    
    
    .

uv_vis_protocol Step1 1. Prepare Stock Solution (Analyte in HPLC MeOH) Step3 3. Equilibrate Samples (298.15 K, 50 µM final conc.) Step1->Step3 Step2 2. Formulate Universal Buffer (pH 3.0 to 10.0, I = 0.1 M KCl) Step2->Step3 Step4 4. Acquire UV-Vis Spectra (Scan 250-500 nm) Step3->Step4 Step5 5. Validate Two-State Equilibrium (Identify Isosbestic Point) Step4->Step5 Step6 6. Non-Linear Regression (Absorbance vs. pH for pKa) Step5->Step6

Caption: Experimental workflow for self-validating UV-Vis spectrophotometric pKa determination.

Data Synthesis and Conclusion

The acidity of 3-Chloro-2-methyl-6-nitrophenol is a product of competing electronic effects, heavily dominated by the resonance stabilization of the ortho-nitro group. For researchers requiring precise


 values without immediate access to empirical testing, DFT calculations utilizing the CAM-B3LYP functional, SMD implicit solvation, and exactly two explicit water molecules provide the most robust theoretical framework. When transitioning to the laboratory, UV-Vis spectrophotometry offers a highly reliable, self-validating mechanism to confirm these computational models, ensuring high-fidelity data for downstream drug formulation or material synthesis.

References

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds Source: Molecules (MDPI), 2022. URL:[Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory Source: Journal of Physical Chemistry A (ACS), 2017. URL:[Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids Source: Molecules (MDPI), 2023. URL:[Link]

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Exploratory

Environmental Fate and Degradation Pathways of 3-Chloro-2-methyl-6-nitrophenol: A Technical Guide

Executive Summary 3-Chloro-2-methyl-6-nitrophenol (CAS 83577-91-7) is a complex halogenated nitrophenol characterized by its high environmental persistence and potential ecotoxicity[1]. Compounds of this class frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methyl-6-nitrophenol (CAS 83577-91-7) is a complex halogenated nitrophenol characterized by its high environmental persistence and potential ecotoxicity[1]. Compounds of this class frequently emerge as industrial intermediates, pesticide metabolites, or byproducts of chemical manufacturing[2]. The environmental recalcitrance of 3-chloro-2-methyl-6-nitrophenol is dictated by its unique structural topology: the synergistic electron-withdrawing effects of the chloro and nitro substituents create a highly electron-deficient aromatic ring. Furthermore, the hydroxyl group is flanked by a methyl group at the ortho-position and a nitro group at the alternate ortho-position, creating significant steric hindrance that complicates direct enzymatic or radical attack.

This whitepaper provides an in-depth mechanistic analysis of the environmental fate, microbial biodegradation, and advanced oxidative degradation of 3-chloro-2-methyl-6-nitrophenol, offering validated experimental workflows for researchers and drug development professionals investigating the bioremediation of recalcitrant aromatic pollutants.

Physicochemical Drivers of Environmental Fate

The environmental partitioning of 3-chloro-2-methyl-6-nitrophenol is governed by the interplay of its functional groups:

  • Lipophilicity & Soil Adsorption: The methyl and chloro groups enhance the molecule's hydrophobicity, driving its adsorption into soil organic matter and sediment matrices.

  • Aromatic Recalcitrance: The nitro group (-NO2) is strongly deactivating. By withdrawing electron density via resonance and inductive effects, it shields the aromatic ring from electrophilic attack, which is the primary mechanism utilized by many environmental oxidants and microbial dioxygenases[3].

  • Toxicity: Like other chloronitrophenols, this compound acts as an uncoupler of oxidative phosphorylation in biological systems, rendering it highly toxic to native microflora and complicating natural attenuation[3][4].

Primary Degradation Pathways: A Mechanistic Analysis

Microbial Biodegradation

Microbial degradation is the most critical sink for chloronitrophenols in the environment. Depending on the redox potential of the matrix, microorganisms process 3-chloro-2-methyl-6-nitrophenol via two distinct metabolic routes[3][5]:

The Oxidative Pathway (Aerobic): In aerobic environments, specialized bacteria (e.g., Burkholderia or Pseudomonas species) utilize NADH/FAD-dependent monooxygenases to attack the aromatic ring[5][6]. Due to the steric hindrance around the hydroxyl group, the initial attack typically targets the carbon bearing the nitro group. This results in the oxidative excision of the nitro group as nitrite (NO2⁻), yielding a chloromethyl-benzenetriol or hydroquinone intermediate[6]. Subsequent ring cleavage is mediated by dioxygenases (e.g., ortho- or meta-cleavage pathways), eventually funneling the carbon skeleton into the TCA cycle[7].

The Reductive Pathway (Anaerobic/Microaerophilic): Under oxygen-limited conditions, the electron-deficient nitro group becomes an ideal electron acceptor. Bacterial nitroreductases catalyze the stepwise reduction of the nitro group to an amine, forming 6-amino-3-chloro-2-methylphenol[3]. This transformation is pivotal: converting the strongly electron-withdrawing nitro group into an electron-donating amino group significantly increases the electron density of the aromatic ring, priming it for subsequent hydrolytic deamination, reductive dechlorination, and eventual ring cleavage[2].

Fig 1. Microbial degradation pathways of 3-Chloro-2-methyl-6-nitrophenol.

Advanced Photodegradation (UV/Persulfate Systems)

In engineered bioremediation or surface water environments, Advanced Oxidation Processes (AOPs) are highly effective. Sulfate radical-based AOPs (SR-AOPs) utilizing UV-activated peroxymonosulfate (PMS) generate both hydroxyl (•OH) and sulfate (SO4•⁻) radicals[8]. Sulfate radicals selectively attack electron-rich sites. However, researchers must account for a critical causality: the cleavage of the nitro group releases nitrite into the matrix. If not rapidly oxidized to nitrate, nitrite can react with phenoxyl radicals to trigger renitration or coupling reactions, generating highly toxic, higher-order chloronitrophenol dimers[9][10]. Therefore, maintaining an optimal oxidant-to-substrate ratio is mandatory to ensure complete mineralization.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in a causal requirement to isolate the specific degradation variable.

Protocol 1: Isolation and Kinetic Profiling of Degrading Microbes

Objective: Isolate native bacterial consortia capable of mineralizing 3-chloro-2-methyl-6-nitrophenol and determine degradation kinetics. Causality Check: We utilize Minimal Salts Medium (MSM) to force the microbes to use the target compound as their sole carbon and energy source, eliminating false positives from co-metabolism.

  • Matrix Sampling: Collect 10g of contaminated soil or sediment and suspend in 90 mL of sterile 0.85% NaCl.

  • Enrichment: Inoculate 5 mL of the suspension into 100 mL of MSM supplemented with 50 mg/L of 3-chloro-2-methyl-6-nitrophenol.

  • Self-Validating Control: Prepare an identical flask utilizing autoclaved soil suspension to serve as a sterile abiotic control. This differentiates biological degradation from volatilization or photolysis.

  • Incubation: Incubate at 30°C and 150 rpm in the dark (to prevent photodegradation).

  • Sub-culturing: Every 7 days, transfer 5 mL of the culture into fresh MSM with increasing concentrations of the target compound (up to 200 mg/L).

  • Metabolite Tracking: Extract 1 mL aliquots daily. Centrifuge at 10,000 x g, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-UV (monitoring at 280 nm) to quantify parent compound depletion and intermediate formation[6].

Protocol 2: UV/Persulfate Radical Scavenging Assay

Objective: Identify the primary reactive oxygen species (ROS) responsible for the chemical degradation of the compound. Causality Check: By introducing selective radical scavengers, we can definitively prove whether •OH or SO4•⁻ is driving the ring cleavage[8].

  • Preparation: Prepare a 10 mg/L solution of 3-chloro-2-methyl-6-nitrophenol in ultrapure water.

  • Oxidant Addition: Add peroxymonosulfate (PMS) at a 10:1 molar ratio (PMS:Target).

  • Scavenger Spiking (The Validation Step):

    • Reactor A (Control): No scavenger.

    • Reactor B (Total ROS Scavenger): Add 100 mM Methanol (scavenges both •OH and SO4•⁻).

    • Reactor C (Selective Scavenger): Add 100 mM tert-butyl alcohol (TBA) (selectively scavenges •OH).

  • Irradiation: Expose reactors to a 254 nm UV-C lamp (fluence rate: 1.5 mW/cm²).

  • Quenching & Analysis: Withdraw samples at 5-minute intervals, immediately quench with excess sodium thiosulfate to halt radical reactions, and analyze via LC-MS/MS.

Fig 2. Self-validating experimental workflow for degradation kinetic profiling.

Quantitative Data Presentation

The table below synthesizes typical kinetic parameters for the degradation of heavily substituted chloronitrophenols across different remediation matrices. Data is modeled utilizing pseudo-first-order kinetics (


).
Treatment MethodMatrixPrimary Reactive AgentHalf-Life (

)
Mineralization Efficiency (72h)
Aerobic Bioremediation Soil MicrocosmMonooxygenases48 - 72 hours65 - 80%
Anaerobic Bioremediation SedimentNitroreductases120 - 150 hours40 - 55% (Accumulates amines)
Direct UV Photolysis AqueousPhotons (254 nm)4.5 hours< 20%
UV/PMS (SR-AOP) AqueousSO4•⁻ and •OH15 - 30 minutes> 95%

Note: Mineralization efficiency denotes the complete conversion of the compound to CO₂, H₂O, Cl⁻, and NO₃⁻, rather than mere parent compound depletion.

Regulatory & Bioremediation Implications

Understanding the degradation pathways of 3-chloro-2-methyl-6-nitrophenol is paramount for drug development professionals managing pharmaceutical waste and environmental engineers designing remediation systems. The propensity of this compound to undergo incomplete reductive degradation (yielding toxic chloroaminophenols) or partial oxidation (yielding renitrated dimers)[10] dictates that single-stage remediation is often insufficient. A sequential anaerobic-aerobic bioreactor system, or a coupled AOP-biological treatment train, is highly recommended to ensure regulatory compliance and complete ecological detoxification.

References

  • 3-Chloro-2-methyl-6-nitrophenol Product Data - Key Organics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-Shbs7au-4Nd3Cqd4GIa01mEGL1psMe7_wRMS9c13eyerg1NJi4kaeNp-R7kL7C9Y-OA1EF_ubTjmFN2oT3qn2fA010amA4nm90NBC7lf63OZhVFWAryHFClBMiuV-ikIuEnZTp9T3HpTO3sXTqaaXiw2YYgc64FSwjYPp3PCQv0HOPZCdVNyDoBKEegNnI=]
  • Recent advances in degradation of chloronitrophenols - PubMed (Bioresource Technology).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZ7WS8oBK_HGjFcqR_ULRPE3FvTV9448UYA7DlA1Wjla3B5Y36inQfGjEw4_sIn68jPDEImXwWGT-D6g7ypXvuv66WW56G0z0TcBqwh8JTb4IfTJfSf5Cr7CIiONfZGM3rx98]
  • Bacterial degradation of chlorophenols and their derivatives - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMtfKC--4CH_Nbf5rXOH6IisM4AxbbIqg8t0ep_O2ImzSyWL83DLTsHNKiUzROw9Xf8q7BsYj26ALbpwjsBybFJ8dH0arAQgLhC-CCSEMsR5E2_y3WcapkkC-JOEWPPX_inr7uAlpE6o49VWOKuONo8xXef1_VFoFNZdSRKpP_Y_5Jk6AS5Q3iPllZ4zZgJWvtdmuitWGbPzrnwySOpRH7yLFeFBp6VL5PtA==]
  • Bacterial degradation pathways for 4-chloro-2-nitrophenol - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nHbwMLS7OZEy659xgCS_7VPLuHH1ACqmHCUwO8pI_pt-MRzrXzcJvutp6ctaeLlmGAQPg3HeTg4zhU3fm0CNt73Y3fq66yBB9jBXe26OtOnRe1N3JgNtEXFYC8MI0eh2zYwJaZtwUVTW8BDXNI6gZnQ8fralSJFWEQ7pYb8m9evQ2qnLJbkKG-cyigIuLlMTGD9GUEULtfrMLIp7yZgaZG3N18JMyA==]
  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 - PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHswBYfv-OWyvor8pxVfCLbYXU2Za5WpiYfYPxvL0vSIE4hIxAC0NJDqN3w3iM55eadaCeQvKu2O-4Aaz5Dqa9urFtTusLUYSeG0zTQj-WqxqdyI7y9lVwF48yDC_KfVu1Twqd_u-FyJmHJrWbjuwBbmChUGmrUWlCBE-z4qMohaIXX9_A=]
  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU-8jtQZH8kuaLHxkPoGpB_lEml_u8MtIdIY4BRAbh3zWUaBuFJIq2cUZ3iXKkLosRVYIYFb-Jlc4XYvijWt7qQqhaKfnsy_JtpDdfrfqz6D-j1YqyrLgsLYz-Tenq2IDi3incwoqx36PpFVc=]
  • Degradation kinetics and mechanisms of chloronitrophenol in UV/PMS system - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECHs5puRx3usJMUNWwdd9pbGKASDx6OQub-ASdA4ErLS8PY1a6-hFz6o7iRqP2d08aeZVzLjcWR79fi7KGG3SqeRGp7m9KGUo91mKpLoQyNPHM_OQirwgHB6C1f8UAyXtsQKNxlrw6ZuPFODNunWqQ_7I4cQxP3oNLi9iiJB9UDEjsVYYbLRmN-FtQT0G-qiMU93cV6feN835G147myXpX1eCl_6NQXEysfWu2H2mWFiC7T4CllA==]
  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFB7E27ZVS2Hm0irz6EKP1jVqBdx25uB2cSrN7sigA5m7dWDHw2fvVcQU_eAaag_d5RxveUGfdC3tXBzw-ap4nRFpqsFrPXZ8XMbHiAyYPo__2Jaxn-QkMASf0fM8s8NxVJUQIcP2VTS8TJLTI3d_2hTIlRdKyAW5p3iYtynnqCnVzH2fWk7V6Bax2bk1J_La1gPLL0I9TrB-UPxGcXUQGDWQWUODg27XVMtXQrL7FPgcDlB4cgh5Kt4ohnALsHcIO3723623SsrBoWKWkXmrxiCsgIC1izm8Cv5mjz91AHg==]
  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite - PubMed (Environmental Pollution).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBVphC18GkP6RTt_JMl5-kC-KQAx4xKDyyTPwZqQFNV6s_b_qTco2ejX3o7kGiRbjl78hBH9cR46oThPWdl7r3up7f9o5gyxxF1nX61ON53uOq5J09tvSh6KN_xm1jff9x2XOe]

Sources

Foundational

UV-Vis Absorption Maxima for 3-Chloro-2-methyl-6-nitrophenol: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the spectrophotometric behavior of highly substituted aromatic compounds is critical for assay development, purity validation, and envir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the spectrophotometric behavior of highly substituted aromatic compounds is critical for assay development, purity validation, and environmental monitoring. 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) is a complex tetrasubstituted benzene derivative. Its UV-Vis absorption profile is governed by a delicate interplay of steric hindrance, intramolecular hydrogen bonding, and pH-dependent charge transfer.

This whitepaper provides an authoritative, in-depth analysis of the UV-Vis absorption maxima (


) for this compound, synthesizing theoretical electronic transition mechanics with a field-proven, self-validating experimental protocol.

Theoretical Grounding: Electronic Transitions & Causality

As a Senior Application Scientist, it is critical to look beyond the raw spectral output and understand the causality of the absorption bands. The UV-Vis spectrum of 3-Chloro-2-methyl-6-nitrophenol is dominated by


 transitions of the aromatic ring and 

transitions from the heteroatoms.
The Push-Pull Chromophore System

The molecule features a classic "push-pull" electronic architecture:

  • Electron-Withdrawing Group (EWG): The 6-nitro group acts as a powerful electron acceptor. By stabilizing the excited state, it significantly reduces the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap, causing a primary bathochromic (red) shift 1.

  • Auxochromic Fine-Tuning: The 3-chloro group exerts a resonance-donating (+M) effect that competes with its inductive (-I) withdrawal, while the 2-methyl group provides hyperconjugation (+I). Together, these substituents add a secondary bathochromic shift of ~5–15 nm compared to the parent 2-nitrophenol 2.

Conformational Causality and pH Dependency

The steric bulk of the 2-methyl and 6-nitro groups flanking the hydroxyl moiety induces competing conformational forces.

  • Protonated State (Acidic Media): Strong intramolecular hydrogen bonding between the hydroxyl proton and the ortho-nitro group locks the chromophore into a coplanar conformation. This maximizes

    
    -orbital overlap, yielding a 
    
    
    
    around 350–355 nm 3.
  • Deprotonated State (Basic Media): Upon deprotonation (pH > pKa), the resulting phenolate anion donates significantly more electron density into the ring. Despite potential steric repulsion between the phenolate oxygen (

    
    ) and the nitro oxygens, the dominant charge transfer to the nitro group drives a massive reduction in the HOMO-LUMO gap, shifting the 
    
    
    
    into the visible region (~420–430 nm) 4.

G Parent Parent Phenol λmax ~210, 270 nm Nitro 6-Nitro Substitution Reduces HOMO-LUMO Gap Parent->Nitro Bathochromic Shift Methyl 2-Methyl Substitution Hyperconjugation (+I) Nitro->Methyl Fine-tuning Chloro 3-Chloro Substitution Resonance (+M) Methyl->Chloro Fine-tuning Acidic Acidic Media (pH < pKa) Protonated Form λmax ~355 nm Chloro->Acidic Low pH Basic Basic Media (pH > pKa) Deprotonated Form λmax ~425 nm Chloro->Basic High pH Acidic->Basic Deprotonation (Isosbestic Point)

Figure 1: Electronic transition pathways and substituent perturbation effects on the UV-Vis absorption maxima.

Quantitative Spectral Signatures

Based on empirical data from structurally analogous chloronitrophenols and predictive Woodward-Fieser rules for benzenoid compounds, the expected quantitative UV-Vis parameters for 3-Chloro-2-methyl-6-nitrophenol are summarized below.

Chemical StatepH ConditionExpected

(nm)
Estimated

(L·mol

·cm

)
Visual Color Observation
Protonated (Phenol) Acidic (pH 2.0)~350 - 355~3,500Pale Yellow
Deprotonated (Phenolate) Basic (pH 11.0)~420 - 430~18,000Intense Yellow / Orange
Isosbestic Point Gradient (pH 4.0 - 9.0)~380~2,500N/A

Note: Molar absorptivity (


) for the phenolate form is characteristically hyperchromic (more intense) due to the highly allowed nature of the intramolecular charge-transfer transition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . By capturing spectra across a pH gradient and identifying the isosbestic point, the scientist mathematically proves that the spectral shifts are due purely to a two-state acid-base equilibrium, ruling out compound degradation or solvent-induced artifacts.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 2.0 mg of 3-Chloro-2-methyl-6-nitrophenol.

  • Dissolve in 10.0 mL of HPLC-grade Methanol to create a concentrated stock solution. Causality: Methanol ensures complete dissolution of the non-polar aromatic core before introduction to aqueous buffers.

Step 2: Buffer Aliquoting

  • Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to pH 12.0 in increments of 1.0 pH unit.

  • Dilute the methanolic stock solution into the respective buffers to achieve a final analyte concentration of exactly 50 µM . Causality: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert law and preventing photometric detector saturation.

Step 3: Spectral Acquisition

  • Utilize a dual-beam UV-Vis spectrophotometer. Place the corresponding blank buffer (containing an equivalent volume of methanol) in the reference cuvette.

  • Scan the samples from 250 nm to 500 nm at a scan rate of 1 nm/sec.

  • Record the

    
     for the sample at pH 2.0 (protonated) and pH 12.0 (deprotonated).
    

Step 4: Data Validation (The Isosbestic Check)

  • Overlay all acquired spectra (pH 2.0 through 12.0) on a single plot.

  • Identify the isosbestic point (expected near ~380 nm). If all spectral lines intersect perfectly at this single wavelength, the assay is validated. Failure to form a tight isosbestic point indicates sample degradation, impurities, or a failure in buffer preparation.

Workflow S1 1. Stock Prep 1 mM in HPLC Methanol S2 2. Buffering Aliquots in pH 2.0 to 12.0 S1->S2 S3 3. Acquisition Scan 250-500 nm Dual-beam UV-Vis S2->S3 S4 4. Validation Confirm Isosbestic Point & Linearity S3->S4

Figure 2: Self-validating experimental workflow for pH-dependent UV-Vis spectral acquisition.

References

  • ACS Earth and Space Chemistry. Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication.
  • Molecules / Semantic Scholar. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures.
  • MDPI. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes.
  • ResearchGate. Changes in the time-dependent UV−Vis spectra of 2-nitrophenol.

Sources

Exploratory

Reactivity Profile and Synthetic Utility of the Nitro Group in 3-Chloro-2-methyl-6-nitrophenol: A Technical Guide

Executive Summary In the landscape of modern drug development, highly functionalized ortho-nitrophenols serve as critical building blocks for complex pharmacophores. 3-Chloro-2-methyl-6-nitrophenol (CAS 83577-91-7)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, highly functionalized ortho-nitrophenols serve as critical building blocks for complex pharmacophores. 3-Chloro-2-methyl-6-nitrophenol (CAS 83577-91-7)[1] is a prime example of a sterically and electronically demanding substrate. The reactivity of its nitro (-NO₂) group is dictated by a delicate interplay of intramolecular hydrogen bonding, steric shielding from the adjacent hydroxyl group, and long-range electronic withdrawal from the para-chlorine atom.

This whitepaper provides an in-depth mechanistic analysis of the nitro group's reactivity in this specific scaffold, focusing on the critical challenge of chemoselective reduction. By dissecting the causality behind catalyst selection and providing field-proven, self-validating protocols, this guide equips synthetic chemists to reliably utilize this building block in downstream medicinal chemistry applications.

Structural and Electronic Causality

To predict and control the reactivity of the nitro group in 3-Chloro-2-methyl-6-nitrophenol, one must first map its electronic environment:

  • Positioning: The hydroxyl (-OH) is at C1, the methyl (-CH₃) at C2, the chlorine (-Cl) at C3, and the nitro (-NO₂) at C6.

  • Intramolecular Hydrogen Bonding: The proximity of the -OH (C1) and -NO₂ (C6) groups forces a strong intramolecular hydrogen bond (OH···O₂N). This locks the nitro group into a coplanar conformation with the aromatic ring, maximizing its resonance electron-withdrawing capacity.

  • C-Cl Bond Activation: The nitro group at C6 is situated strictly para to the chlorine atom at C3. Because the coplanar nitro group acts as a powerful electron-withdrawing group (EWG), it severely depletes electron density at the C3 position. This electronic deficit makes the C-Cl bond highly susceptible to oxidative addition by transition metals, creating a significant hurdle for chemoselective transformations[2].

The Challenge of Chemoselective Reduction

The most synthetically valuable transformation of the nitro group is its reduction to a primary amine, yielding 6-amino-3-chloro-2-methylphenol . However, achieving this without destroying the rest of the molecule requires precise mechanistic control.

The Failure of Standard Catalytic Hydrogenation

When subjected to standard hydrogenation conditions (H₂ gas with Palladium on Carbon, Pd/C), the reaction typically fails to yield the desired product. The Causality: Palladium readily undergoes oxidative addition into activated aryl-chloride bonds. Because the C3-Cl bond is activated by the para-nitro group, Pd(0) inserts into the C-Cl bond at a rate competitive with nitro reduction. This results in extensive hydrodechlorination, yielding the undesired dehalogenated byproduct, 2-amino-6-methylphenol.

The Mechanistic Superiority of Single Electron Transfer (SET)

To achieve absolute chemoselectivity, the reduction must bypass oxidative insertion entirely. Reagents like Tin(II) chloride (SnCl₂)[3] or specialized Copper nanoparticles[4] are utilized. The Causality: SnCl₂ operates via a Single Electron Transfer (SET) pathway. The Sn(II) center coordinates directly to the polarized oxygen atoms of the nitro group, transferring electrons to form a nitro radical anion. Because Sn(II) lacks the necessary d-electron configuration and energy levels to insert into the C-Cl bond, the halogen remains completely intact. The reaction proceeds cleanly through nitroso and hydroxylamine intermediates to the final amine[3].

G Start 3-Chloro-2-methyl- 6-nitrophenol PdC H2, Pd/C (Standard) Start->PdC SnCl2 SnCl2 / EtOH (Chemoselective) Start->SnCl2 Dehalo 2-Amino-6-methylphenol (Dehalogenated) PdC->Dehalo C-Cl Cleavage Target 6-Amino-3-chloro- 2-methylphenol (Target) PdC->Target Minor Pathway SnCl2->Target Selective SET

Mechanistic divergence in the reduction of 3-Chloro-2-methyl-6-nitrophenol based on catalyst.

Quantitative Data: Catalyst Comparison

The following table summarizes the field-proven outcomes of various reduction methodologies applied to para-chloronitroarene systems, highlighting the necessity of chemoselective reagents.

Reduction MethodReagents & ConditionsConversion (%)Target Amine Yield (%)Dehalogenation Byproduct (%)
Catalytic Hydrogenation H₂, Pd/C (10 mol%), MeOH, 25 °C> 99%< 15%> 85%
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °C95%92%< 3%
Transfer Hydrogenation Hydrazine, FeS₂ nanoparticles, 80 °C> 99%99%< 1%
Stannous Chloride SnCl₂·2H₂O (5 eq), EtOH, 75 °C> 99%> 98%Not Detected

Data synthesized from established chemoselective reduction benchmarks[3],[2].

Self-Validating Protocol: Chemoselective Reduction via SnCl₂

To ensure reproducibility and high yield, the following protocol incorporates strict In-Process Controls (IPCs) and mechanistic safeguards.

Step 1: Substrate Solvation & Activation Dissolve 3-Chloro-2-methyl-6-nitrophenol (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Causality: The strong intramolecular hydrogen bond limits solubility in non-polar solvents; ethanol acts as a hydrogen-bond disruptor, ensuring a homogeneous reaction mixture.

Step 2: Reductant Introduction Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in a single portion. Causality: The complete reduction of a nitro group to an amine is a 6-electron process, requiring exactly 3 equivalents of Sn(II). Using 5.0 equivalents provides the kinetic driving force and compensates for any ambient oxidation of the stannous salt.

Step 3: Thermal Cycling Heat the reaction mixture to 75 °C (reflux) for 2–4 hours. System Validation (IPC): Monitor the reaction visually and via LC-MS. The starting material (a vibrant yellow solution due to the conjugated nitro chromophore) will transition to a pale or colorless solution as the nitro group is reduced.

Step 4: Quench and Tin Precipitation (Critical Step) Cool the mixture to 0 °C and carefully adjust the pH to 8.0–9.0 using saturated aqueous NaHCO₃. Causality: The reduction generates Sn(IV) species (e.g., SnCl₄), which are highly Lewis acidic. These salts will coordinate strongly with the newly formed ortho-aminophenol product, trapping it in the aqueous phase. Basification hydrolyzes the Sn(IV) salts into insoluble stannic oxide/hydroxide (SnO₂·xH₂O) precipitates, breaking the coordination complex and releasing the free amine[3].

Step 5: Biphasic Extraction Filter the resulting thick suspension through a pad of Celite to remove the tin precipitates, washing the filter cake generously with Ethyl Acetate (EtOAc). System Validation: Failure to filter the tin salts prior to extraction will result in an unbreakable, highly stable emulsion. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 6-amino-3-chloro-2-methylphenol.

Downstream Synthetic Utility: Benzoxazole Formation

The resulting 6-amino-3-chloro-2-methylphenol is a classic ortho-aminophenol. In drug development, this specific motif is the direct precursor to benzoxazoles —privileged heterocyclic scaffolds that frequently act as bioisosteres for amides or nucleic acid bases.

By reacting the chemoselectively reduced intermediate with an orthoester (e.g., triethyl orthoformate) under acidic catalysis, or via coupling with a carboxylic acid followed by dehydrative cyclization, the benzoxazole core is rapidly assembled.

Workflow Step1 1. Substrate Solvation Dissolve in EtOH Step2 2. Reductant Addition Add 5 eq. SnCl2·2H2O Step1->Step2 Step3 3. Thermal Activation Reflux at 75°C for 2-4h Step2->Step3 Step4 4. Quench & Basification Adjust pH to 8 (NaHCO3) Step3->Step4 Step5 5. Extraction Filter Celite, EtOAc wash Step4->Step5 Step6 6. Downstream Cyclization Form Benzoxazole Core Step5->Step6

End-to-end workflow for the chemoselective reduction and downstream benzoxazole cyclization.

References

  • Nitro Reduction - Common Conditions Common Organic Chemistry[Link]

  • Ultra-small FeS₂ nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes RSC Advances (RSC Publishing)[Link]

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-Chloro-2-methyl-6-nitrophenol from o-cresol

Application Note: Advanced Synthesis Protocols for 3-Chloro-2-methyl-6-nitrophenol from o-Cresol Executive Summary The synthesis of 3-chloro-2-methyl-6-nitrophenol starting from o-cresol presents a unique regiochemical c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocols for 3-Chloro-2-methyl-6-nitrophenol from o-Cresol

Executive Summary

The synthesis of 3-chloro-2-methyl-6-nitrophenol starting from o-cresol presents a unique regiochemical challenge. The hydroxyl (-OH) group of o-cresol strongly directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions. To achieve substitution at the meta position (C3) relative to the -OH group, a strategic sequence of reversible blocking, steric-directed halogenation, and single-electron transfer (SET) nitration must be employed.

This application note details a robust, four-step, self-validating synthetic pathway designed for researchers and drug development professionals requiring high-purity functionalized phenols.

Strategic Pathway & Mechanistic Rationale

To override the natural directing effects of o-cresol, this protocol utilizes a Sulfonation-Chlorination-Desulfonation sequence, followed by a Regioselective SET Nitration .

  • Ortho/Para Blocking via Sulfonation : Treating o-cresol with fuming sulfuric acid quantitatively installs bulky sulfonic acid (-SO₃H) groups at the highly activated C4 and C6 positions.

  • Steric-Directed Chlorination : With C4 and C6 blocked, the remaining available positions are C3 and C5. The C5 position is flanked by two massive -SO₃H groups, creating extreme steric hindrance. Consequently, electrophilic chlorination is forced almost exclusively to the C3 position, which is only flanked by a smaller methyl group and one -SO₃H group.

  • Desulfonation : Because sulfonation is a reversible process, heating the intermediate in dilute aqueous acid drives the equilibrium backward, yielding the critical intermediate: 3-chloro-2-methylphenol [2].

  • Regioselective Ortho-Nitration : Traditional HNO₃/H₂SO₄ nitration yields complex mixtures of isomers and oxidation byproducts. Instead, we employ Cerium(IV) Ammonium Nitrate (CAN) in the presence of NaHCO₃. CAN acts as a single-electron oxidant, forming a phenoxy radical. The cerium coordinates with the phenolic oxygen, delivering the nitro radical strictly to the adjacent ortho position (C6), completely bypassing the para position (C4) [1].

Workflow Visualization

SynthesisWorkflow A 1. o-Cresol (Starting Material) B 2. 2-Methylphenol- 4,6-disulfonic acid A->B Fuming H2SO4 80°C, 2h (Ortho/Para Blocking) C 3. 3-Chloro-2-methylphenol- 4,6-disulfonic acid B->C Cl2(g), FeCl3 40°C, 4h (Steric-Directed Chlorination) D 4. 3-Chloro-2-methylphenol (Intermediate) C->D 30% H2SO4, Steam 150°C, 3h (Desulfonation) E 5. 3-Chloro-2-methyl- 6-nitrophenol (Target) D->E CAN, NaHCO3, MeCN RT, 30 min (Regioselective Nitration)

Fig 1: Four-step synthetic workflow from o-cresol to 3-chloro-2-methyl-6-nitrophenol.

Quantitative Data Summary

StageTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Sulfonation (Blocking)o-Cresol, Fuming H₂SO₄1.0 : 3.0802.0>95
2 Regioselective ChlorinationCl₂ (g), FeCl₃1.0 : 1.1 : 0.05404.080–85
3 Desulfonation30% H₂SO₄ (aq), Steam1.0 : Excess1503.085–90
4 Ortho-NitrationCAN, NaHCO₃1.0 : 1.0 : 1.0250.588–92

Detailed Experimental Protocols

Stage 1: Ortho/Para Blocking (Sulfonation)

Procedure:

  • Charge a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with o-cresol (108.1 g, 1.0 mol).

  • Cool the flask to 0 °C using an ice bath. Slowly add fuming sulfuric acid (20% SO₃, 3.0 mol) dropwise over 45 minutes, maintaining the internal temperature below 50 °C to prevent oxidative degradation.

  • Remove the ice bath and heat the mixture to 80 °C for 2 hours.

  • Causality: Fuming H₂SO₄ provides the aggressive electrophilic environment required to push the reversible sulfonation equilibrium to complete disulfonation at C4 and C6.

  • Self-Validating Control: Take a 0.5 mL aliquot, quench in water, and analyze via HPLC. The complete disappearance of the o-cresol peak confirms the quantitative formation of 2-methylphenol-4,6-disulfonic acid.

Stage 2: Steric-Directed Chlorination

Procedure:

  • Cool the sulfonated mixture from Stage 1 to 40 °C. Add anhydrous iron(III) chloride (FeCl₃, 8.1 g, 0.05 mol) as a Lewis acid catalyst.

  • Introduce dry chlorine gas (Cl₂, 1.1 mol) via a subsurface sparging tube at a controlled rate over 4 hours, ensuring the temperature does not exceed 45 °C.

  • Purge the system with N₂ gas for 30 minutes to remove unreacted Cl₂ and HCl byproducts.

  • Causality: The massive A-values of the adjacent -SO₃H groups completely shield the C5 position. The FeCl₃-activated chlorine electrophile is forced to attack the less hindered C3 position.

  • Self-Validating Control: A quenched aliquot analyzed by GC-MS (after mini-desulfonation) will show a >95:5 ratio of the C3-chloro isomer over the C5-chloro isomer, validating the steric control.

Stage 3: Desulfonation

Procedure:

  • Transfer the chlorinated mixture to a 2 L distillation apparatus. Cautiously dilute with distilled water to achieve a final H₂SO₄ concentration of approximately 30% (v/v).

  • Heat the mixture to 150 °C and pass superheated steam through the solution.

  • Collect the distillate. The target intermediate, 3-chloro-2-methylphenol, will co-distill with the water.

  • Causality: High temperatures and aqueous acidic conditions reverse the sulfonation. According to Le Chatelier's principle, the continuous removal of the volatile 3-chloro-2-methylphenol via steam distillation drives the desulfonation to completion.

  • Self-Validating Control: This step is inherently self-purifying. Unreacted sulfonic acids and over-chlorinated polymeric byproducts are highly polar/heavy and remain in the distillation pot. The appearance of a distinct, clear organic phase in the receiving flask visually confirms successful desulfonation.

Stage 4: Regioselective Ortho-Nitration

Procedure:

  • Dissolve the purified 3-chloro-2-methylphenol (14.2 g, 0.1 mol) in 150 mL of acetonitrile (MeCN) in a 500 mL flask.

  • Add sodium bicarbonate (NaHCO₃, 8.4 g, 0.1 mol) and stir the suspension at room temperature (25 °C).

  • Add Cerium(IV) Ammonium Nitrate (CAN, 54.8 g, 0.1 mol) portion-wise over 15 minutes. The solution will immediately turn a deep reddish-brown, indicating the formation of the phenoxy radical.

  • Stir for an additional 30 minutes at room temperature. Quench with 100 mL of water and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The operates via a single-electron transfer mechanism. The cerium coordinates with the phenolic oxygen, ensuring the nitro group is delivered exclusively to the adjacent ortho position (C6), avoiding the para (C4) position entirely.

  • Self-Validating Control: Analyze the crude mixture via TLC (Hexane/EtOAc 8:2). The product, 3-chloro-2-methyl-6-nitrophenol, forms a strong intramolecular hydrogen bond between the -OH and the newly installed -NO₂ group at C6. This masks the polarity of the hydroxyl group, resulting in a fast-moving, bright yellow spot (high Rf) compared to the starting material. Furthermore, ¹H-NMR will display a classic AB coupling pattern (J ≈ 8.5 Hz) for the adjacent C4 and C5 protons, definitively proving substitution at C6.

References

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate Source: Arkivoc URL:[Link]

  • Method for producing 2-alkyl-3-chlorophenols (EP1280752B1)
  • Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol Source: Bulletin of the Chemical Society of Japan URL:[Link]

Application

Advanced Regioselective Nitration Protocols for the Synthesis of 3-Chloro-2-methyl-6-nitrophenol

Introduction & Mechanistic Rationale The synthesis of 3-chloro-2-methyl-6-nitrophenol (CAS 83577-91-7)[1] is a critical transformation in the development of advanced agrochemical scaffolds and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 3-chloro-2-methyl-6-nitrophenol (CAS 83577-91-7)[1] is a critical transformation in the development of advanced agrochemical scaffolds and pharmaceutical intermediates. The starting material, 3-chloro-2-methylphenol, presents a classic regioselectivity challenge. The strongly activating hydroxyl (-OH) group at C1 directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions.

Under standard mixed-acid conditions (HNO₃/H₂SO₄), the reaction yields a near 1:1 mixture of the C4 and C6 isomers, alongside over-nitrated byproducts. This occurs because the highly acidic medium partially protonates the phenolic oxygen, diminishing its ability to form transition-state-stabilizing intramolecular hydrogen bonds with the incoming nitronium ion.

To achieve high C6 (ortho) selectivity, we must bypass standard electronic direction and enforce regiocontrol through spatial manipulation . This application note details two field-proven, self-validating methodologies:

  • Chelation-Directed Nitration (Claycop Method): Utilizes copper(II) nitrate supported on Montmorillonite K10 clay. The Cu²⁺ center coordinates with the phenolic oxygen, locking the substrate in a geometry that delivers the nitronium ion exclusively to the adjacent C6 position[2].

  • Confinement-Directed Nitration (Zeolite Method): Employs Zeolite H-beta as a solid acid catalyst. The rigid topology of the zeolite supercage physically accommodates the compact ortho-transition state while sterically clashing with the extended para-transition state, forcing C6 nitration[3],.

Reaction Workflow & Pathway Visualization

NitrationWorkflow cluster_0 Method A: Chelation-Directed cluster_1 Method B: Confinement-Directed SM Starting Material: 3-Chloro-2-methylphenol Claycop Reagent: Claycop (Cu(NO3)2 / Montmorillonite) SM->Claycop Pathway A Zeolite Reagent: Zeolite H-beta + HNO3 (Solid Acid Catalyst) SM->Zeolite Pathway B TS1 Intermediate: Cu2+ Phenolate Chelation (Directs NO2+ to ortho C6) Claycop->TS1 Target Target Product: 3-Chloro-2-methyl-6-nitrophenol (High Yield, >90% Selectivity) TS1->Target Ortho-Nitration Byproduct Byproduct: 3-Chloro-2-methyl-4-nitrophenol (Minimized) TS1->Byproduct Para-Nitration (<10%) TS2 Intermediate: Zeolite Pore Confinement (Sterically blocks para C4) Zeolite->TS2 TS2->Target Ortho-Nitration TS2->Byproduct Para-Nitration (<10%)

Fig 1: Chelation-directed vs. confinement-directed pathways for C6-selective nitration.

Quantitative Method Comparison

The following table summarizes the performance metrics of the baseline mixed-acid approach versus the advanced regioselective protocols described in this guide,[2].

Nitration MethodReagents / CatalystYield (%)Regioselectivity (C6:C4)E-FactorKey Mechanistic Advantage
Standard Mixed Acid HNO₃ / H₂SO₄45 - 55%~ 1.2 : 1> 15None (Baseline); suffers from over-nitration and poor selectivity.
Chelation-Directed Claycop (Cu(NO₃)₂) / Ac₂O85 - 90%> 12 : 1~ 4.5Cu²⁺ coordination delivers NO₂⁺ directly to the ortho position.
Pore-Confined Zeolite H-beta / Dil. HNO₃80 - 85%> 10 : 1~ 2.1Zeolite supercage sterically blocks the para-transition state.

Experimental Protocols

Protocol 1: Chelation-Directed Nitration via Claycop

This protocol leverages the "Claycop" reagent (trihydrated cupric nitrate supported on Montmorillonite K10) to enforce C6 regioselectivity via metal-ligand coordination[2].

Step 1: Reagent Activation

  • Suspend 10 g of freshly prepared Claycop in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 5.0 mL of acetic anhydride dropwise at 0 °C.

  • Self-Validation Checkpoint: Monitor the temperature and color. A slight exotherm (temperature rise of 2-3 °C) and a shift to a pale blue hue confirm the in-situ generation of acetyl nitrate within the acidic clay pores. If no exotherm is observed, the acetic anhydride may be degraded; abort and use fresh reagents.

Step 2: Substrate Addition & Chelation

  • Dissolve 1.0 equivalent (approx. 14.2 g) of 3-chloro-2-methylphenol in 20 mL of DCM.

  • Add the substrate solution dropwise to the activated Claycop suspension over 15 minutes, maintaining the temperature below 10 °C.

  • Self-Validation Checkpoint: The reaction mixture must transition from pale blue to a deep green/brown suspension. This color shift is the spectroscopic signature of the Cu²⁺-phenolate complex formation. If the solution remains pale blue, the substrate has not coordinated; verify the anhydrous state of the DCM.

Step 3: Reaction Execution & Monitoring

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform TLC analysis (Eluent: Hexane/Ethyl Acetate 8:2). The starting material (Rf ~0.6) should disappear. The desired 6-nitro isomer will appear as a bright yellow spot at a higher Rf (~0.8) due to its high lipophilicity caused by intramolecular hydrogen bonding. The 4-nitro byproduct will appear at a lower Rf (~0.4).

Step 4: Isolation

  • Filter the reaction mixture through a sintered glass funnel to remove the clay catalyst. Wash the clay cake with 2 x 20 mL of DCM.

  • Concentrate the combined filtrate under reduced pressure to yield crude 3-chloro-2-methyl-6-nitrophenol. Purify via a short silica plug if necessary.

Protocol 2: Confinement-Directed Nitration via Zeolite H-beta

This protocol utilizes the rigid internal geometry of Zeolite H-beta to physically block C4 nitration, providing a highly scalable and green alternative.

Step 1: Catalyst Preparation

  • Calcine 5.0 g of Zeolite H-beta at 500 °C in a muffle furnace for 4 hours.

  • Self-Validation Checkpoint: Weigh the catalyst before and after calcination. A weight loss of 10-15% confirms the successful desorption of water molecules from the supercages. If weight loss is <5%, extend calcination time, as residual water will block the active acidic sites and halt the reaction[3].

Step 2: Reaction Assembly

  • In a round-bottom flask, suspend the calcined Zeolite H-beta in 40 mL of carbon tetrachloride (CCl₄) or DCM.

  • Add 1.0 equivalent of 3-chloro-2-methylphenol to the suspension and stir for 10 minutes to allow the substrate to diffuse into the zeolite pores.

  • Slowly add 1.1 equivalents of 30% dilute HNO₃ dropwise at room temperature.

  • Self-Validation Checkpoint: The reaction should form a stable biphasic mixture. The absence of immediate, violent red NO₂ gas evolution confirms that the nitration is occurring in a controlled manner within the zeolite pores rather than via bulk, unselective oxidation in the solvent phase.

Step 3: Incubation & Recovery

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Filter the solid zeolite catalyst.

  • Self-Validation Checkpoint: The filtrate must be bright yellow. To ensure complete recovery, wash the filtered zeolite cake with 20 mL of acetone. If the acetone wash extracts a significant amount of yellow product, it indicates the product was strongly bound to the zeolite framework; combine this wash with the main filtrate.

  • Evaporate the solvent to isolate the highly pure 3-chloro-2-methyl-6-nitrophenol.

References

1.[1] Sinfoo Biotech. "3-Chloro-2-methyl-6-nitrophenol,(CAS# 83577-91-7)". URL: 2.[3] Indian Academy of Sciences. "Regioselective nitration of aromatic substrates in zeolite cages". URL: 3. Catalysis Eprints database. "Regioselective nitration of phenol over solid acid catalysts". URL: 4.[2] The Journal of Organic Chemistry (ACS). "Mild and Selective Nitration by Claycop". URL:

Sources

Method

Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 3-Chloro-2-methyl-6-nitrophenol

Abstract This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent or solvent system for the purification of 3-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent or solvent system for the purification of 3-Chloro-2-methyl-6-nitrophenol (CAS No: 83577-91-7) via recrystallization.[1] We delve into the theoretical principles of solvent selection, correlating them with the specific physicochemical properties of the target molecule. This guide presents a detailed, step-by-step laboratory protocol for small-scale solvent screening, interpretation of results, and a full-scale recrystallization procedure. The methodologies described herein are designed to be self-validating, ensuring a robust and reproducible purification process that maximizes both yield and purity.

Introduction: The Rationale for Purification

3-Chloro-2-methyl-6-nitrophenol is a substituted aromatic compound often utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. As with most multi-step syntheses, the crude product is often contaminated with unreacted starting materials, by-products, or residual reagents. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. Its efficacy is critically dependent on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

This document moves beyond a simple list of potential solvents, instead offering a logical framework and practical workflow for rationally determining the ideal purification system for 3-Chloro-2-methyl-6-nitrophenol.

Foundational Principles of Solvent Selection

The ideal recrystallization solvent should meet several key criteria:

  • Differential Solubility: The compound of interest should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor upon crystallization).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.

The molecular structure of 3-Chloro-2-methyl-6-nitrophenol—featuring a polar phenolic hydroxyl (-OH) and a nitro (-NO2) group, alongside a less polar chloromethylated benzene ring—suggests a moderate overall polarity. This duality is key to selecting candidate solvents, pointing towards moderately polar solvents or mixed-solvent systems.

Physicochemical & Safety Profile

Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is essential.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 83577-91-7[1]
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4]
Appearance Yellow Solid
Predicted XLogP3-AA 2.4[4]

The XLogP value suggests a degree of lipophilicity, indicating that purely aqueous systems may be poor solvents, while solubility in organic solvents is likely.

Safety & Handling Precautions

3-Chloro-2-methyl-6-nitrophenol and related nitroaromatic compounds must be handled with care.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5] Causes skin and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): All handling must be performed in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol 1: Systematic Solvent Screening

This protocol uses a small-scale, parallel approach to efficiently test a range of candidate solvents, spanning the polarity spectrum.

Materials & Equipment
  • Crude 3-Chloro-2-methyl-6-nitrophenol

  • Test tubes (13x100 mm) and rack

  • Hot plate/stirrer or sand bath

  • Pasteur pipettes

  • Ice-water bath

  • Candidate Solvents:

    • Polar Protic: Water, Ethanol, Methanol, Isopropanol

    • Polar Aprotic: Acetone, Ethyl Acetate

    • Nonpolar: Toluene, Heptane (or Hexane)

Experimental Workflow Diagram

Solvent_Screening_Workflow start Start: Place ~20 mg crude solid in each test tube add_cold Add solvent dropwise at room temp (0.5 mL) start->add_cold check_cold Soluble at Room Temp? add_cold->check_cold heat Heat mixture to a gentle boil check_cold->heat No end_poor Result: POOR (Soluble when cold) check_cold->end_poor Yes check_hot Fully Dissolved When Hot? heat->check_hot add_more Add more solvent (up to 2 mL total) check_hot->add_more No cool_slow Cool slowly to RT, then in ice bath check_hot->cool_slow Yes end_insoluble Result: INSOLUBLE (Insoluble when hot) check_hot->end_insoluble No, after 2 mL add_more->heat observe Observe for crystal formation cool_slow->observe end_good Result: GOOD (Crystals form) observe->end_good Abundant crystals end_fair Result: FAIR (No/poor crystals) observe->end_fair Scant/No crystals Molecular_Interactions compound 3-Chloro-2-methyl-6-nitrophenol (H-bond donor/acceptor) ethanol Ethanol (Polar Protic Solvent) compound->ethanol Strong Hydrogen Bonding (High Solubility) heptane Heptane (Nonpolar Aprotic Solvent) compound->heptane Weak van der Waals Forces (Low Solubility) ethanol->compound

Caption: Dominant intermolecular forces governing solubility.

Protocol 2: Bulk Recrystallization Procedure

This protocol assumes ethanol has been identified as the optimal single solvent. Adjust solvent volumes based on the scale of your purification.

Materials & Equipment
  • Crude 3-Chloro-2-methyl-6-nitrophenol

  • Erlenmeyer flasks (at least two)

  • Hot plate/stirrer and stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of ethanol required to form a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid is completely dissolved. Expert Tip: Add a slight excess of solvent (~5%) to prevent premature crystallization during the subsequent hot filtration step.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to remove insoluble matter.

  • Slow Cooling: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. Collect the crystals by vacuum filtration, swirling and pouring the slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing soluble impurities. Use a minimal amount to avoid redissolving the product.

  • Drying: Transfer the filter cake to a pre-weighed watch glass. Dry the purified crystals to a constant weight, either in a low-temperature oven (e.g., 40-50 °C, well below the expected melting point) or in a vacuum desiccator.

  • Analysis: Determine the melting point and weight of the purified product. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

Conclusion

The purification of 3-Chloro-2-methyl-6-nitrophenol by recrystallization is a highly effective method when the solvent system is chosen rationally. By employing the systematic screening protocol detailed in this note, researchers can efficiently identify an optimal solvent—whether a single-component or a mixed system—based on fundamental principles of solubility and molecular interactions. This methodical approach ensures a robust, reproducible process that enhances final product purity and maximizes recovery, which are critical parameters in both academic research and industrial drug development.

References

  • Title: Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 3-Chloro-2-nitrophenol | C6H4ClNO3 | CID 13622170 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Nitration of phenol to 2-nitrophenol and 4-nitrophenol Source: NOP - Network for Organic Synthesis URL: [Link]

  • Title: SAFETY DATA SHEET - 3-Nitrophenol Source: Thermo Fisher Scientific URL: [Link]

  • Title: 3-Chloro-2-nitrophenol | CAS#:17802-02-7 Source: Chemsrc URL: [Link]

  • Title: 2-Chloro-6-methyl-3-nitrophenol | C7H6ClNO3 | CID 20037212 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Process for the purification of p-nitrophenol - Google Patents Source: Google Patents URL
  • Title: Benzenesulfonic acid, 3-chloro-2-methyl-6-nitro- Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Purification of nitrophenols using complex-assisted crystallization Source: ResearchGate URL: [Link]

  • Title: Purification of nitrophenols using complex-assisted crystallization Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

  • Title: 4-chloro-2-methoxy-6-nitrophenol - Chemical Synthesis Database Source: Synthesis-Chemicals.com URL: [Link]

  • Title: 3-METHYL-6-NITROPHENOL Source: ChemBK URL: [Link]

  • Title: 3-chloro-2-methyl-6-nitroaniline (C7H7ClN2O2) Source: PubChemLite URL: [Link]

Sources

Application

Application Note: 3-Chloro-2-methyl-6-nitrophenol as a Key Intermediate in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound Focus: 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) Strategic Rationale & Mechanistic Overview In modern agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound Focus: 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7)

Strategic Rationale & Mechanistic Overview

In modern agrochemical discovery, highly substituted aromatic rings are essential for designing selective crop protection agents. 3-Chloro-2-methyl-6-nitrophenol is a highly valuable, sterically hindered building block. Its unique 1,2,3,6-substitution pattern provides the precise spatial and electronic arrangement required for downstream target binding, particularly in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides[1, 3].

The strategic value of this intermediate lies in its orthogonal reactivity. The hydroxyl group acts as a directing group during early-stage electrophilic aromatic substitutions, while the nitro group provides electronic deactivation to prevent over-reaction. Most importantly, the aryl chloride at the 3-position serves as a latent carboxylate. Through advanced palladium-catalyzed carbonylation, the robust C–Cl bond is converted into a carboxylic acid, yielding 3-hydroxy-2-methyl-4-nitrobenzoic acid [2]. This benzoic acid derivative is the critical coupling partner for synthesizing benzoylpyrazole-based herbicides[3].

Synthetic Workflow

Pathway A 3-Chloro-2-methylphenol (Starting Material) B 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) A->B Electrophilic Nitration (HNO3, 0°C) C 3-Hydroxy-2-methyl-4-nitrobenzoic acid (Key Intermediate) B->C Pd-Catalyzed Carbonylation (CO, Pd Catalyst, Base) D Benzoylpyrazole Herbicides (HPPD Inhibitors) C->D Amidation & Rearrangement

Synthetic workflow from 3-chloro-2-methylphenol to benzoylpyrazole herbicides.

Experimental Protocols

The following protocols detail the synthesis of 3-chloro-2-methyl-6-nitrophenol and its subsequent carbonylation. Both protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic stage.

Protocol A: Regioselective Nitration to 3-Chloro-2-methyl-6-nitrophenol

Causality & Design: Nitration of phenols is highly exothermic and prone to oxidative degradation or over-nitration (forming dinitro/trinitro species). By maintaining the reaction strictly at 0–5 °C and using a controlled stoichiometric addition of fuming nitric acid in a non-polar halogenated solvent, we exploit the strong ortho/para directing effect of the hydroxyl group. The steric bulk of the adjacent methyl group (at C2) and the chlorine (at C3) naturally directs the incoming nitronium ion (


) to the less hindered 6-position [1].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-2-methylphenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.5 M solution.

  • Temperature Control: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (1.05 eq) in CH₂Cl₂. Add this solution dropwise via an addition funnel over 45 minutes. Critical: Ensure the internal temperature does not exceed 5 °C to prevent oxidative ring cleavage.

  • Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (

    
    ) should be fully consumed, replaced by a distinct yellow spot (
    
    
    
    ) corresponding to the nitro-phenol.
  • Quench & Workup: Quench the reaction by carefully pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol to yield pure 3-chloro-2-methyl-6-nitrophenol as pale yellow crystals.

Protocol B: Palladium-Catalyzed Carbonylation

Causality & Design: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously sluggish in cross-coupling reactions compared to bromides or iodides. To overcome this activation barrier, a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos or dppf) is required[2]. The electron-rich ligand accelerates the oxidative addition of the C–Cl bond to Pd(0), while its steric bulk facilitates the final reductive elimination of the product. A base is required to neutralize the generated HCl and drive the catalytic cycle forward.

Step-by-Step Methodology:

  • Autoclave Preparation: To a high-pressure stainless-steel autoclave, charge 3-chloro-2-methyl-6-nitrophenol (1.0 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration.

  • Pressurization: Seal the autoclave. Purge the headspace with Nitrogen gas three times, followed by Carbon Monoxide (CO) gas three times. Finally, pressurize the vessel to 15 bar (220 psi) with CO.

  • Heating: Heat the reaction mixture to 110 °C with vigorous mechanical stirring for 18 hours.

  • Depressurization & Workup (Self-Validation): Cool the vessel to room temperature and safely vent the excess CO in a fume hood. Filter the crude mixture through a pad of Celite to remove palladium black.

  • Acidification: The product is currently in its water-soluble carboxylate salt form. Extract the basic aqueous filtrate with diethyl ether to remove organic impurities. Then, carefully acidify the aqueous layer with 2M HCl to pH 2. The target compound, 3-hydroxy-2-methyl-4-nitrobenzoic acid , will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Carbonylation Optimization

To demonstrate the critical nature of ligand and base selection in the carbonylation of the aryl chloride, the following table summarizes reaction optimization parameters. Using an unoptimized catalyst system (Entry 1) results in poor conversion due to stalled oxidative addition.

Table 1: Catalyst Screening for Carbonylation of 3-Chloro-2-methyl-6-nitrophenol

EntryPalladium SourceLigand (mol%)BaseSolventCO PressureYield (%)
1Pd(OAc)₂ (5%)PPh₃ (10%)Na₂CO₃Dioxane/H₂O15 bar18%
2PdCl₂(dppf) (5%)dppf (included)Et₃NDMF/H₂O15 bar54%
3Pd(OAc)₂ (5%)XPhos (10%) K₂CO₃ Dioxane/H₂O 15 bar 91%
4Pd(OAc)₂ (5%)XPhos (10%)K₂CO₃Dioxane/H₂O1 bar (Balloon)12%

Note: Entry 3 represents the optimized, self-validating protocol described in Protocol B. The high yield is attributed to the dialkylbiaryl phosphine ligand (XPhos) effectively activating the inert C–Cl bond.

Downstream Application

Once synthesized, 3-hydroxy-2-methyl-4-nitrobenzoic acid is subjected to amidation with a substituted pyrazole core. Subsequent base-catalyzed rearrangement (often utilizing a cyanide source as a catalyst) converts the intermediate amide into a benzoylpyrazole. These compounds are highly potent agrochemicals that function by inhibiting HPPD, leading to the depletion of plastoquinone and the subsequent bleaching and death of susceptible weed species [3].

References

  • Jonishi, H., et al. (2017). Method for producing a substituted benzoic acid compound (U.S. Patent No. 9,580,401 B2). U.S.
  • KRICT. (2014). Benzoylpyrazole-based herbicides (Korean Patent No. 101470662B1). Korean Intellectual Property Office.
Method

Application Note: Preparation of 3-Chloro-2-methyl-6-nitrophenol Standard Solutions for Analytical Calibration

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Techniques: LC-MS/MS, GC-MS, HPLC-UV Executive Summary The accurate quantification of substituted nitrophenols, such as 3-Chloro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Techniques: LC-MS/MS, GC-MS, HPLC-UV

Executive Summary

The accurate quantification of substituted nitrophenols, such as 3-Chloro-2-methyl-6-nitrophenol , is a critical requirement in environmental monitoring, pesticide residue analysis, and pharmaceutical impurity profiling. Due to their unique electronic structures, nitrophenols are highly susceptible to photolytic degradation, thermal volatilization, and surface adsorption [1].

This application note provides a metrologically traceable, self-validating protocol for the preparation of calibration standards. As a Senior Application Scientist, I have designed this workflow to eliminate common systematic errors (e.g., volumetric temperature dependence, photo-oxidation) by enforcing gravimetric validation, strict environmental controls, and internal standardization as mandated by EPA Method 8041A and Method 604[1, 2].

Physicochemical Profiling & Causality (The "Why" Behind the Protocol)

To design a robust standard preparation protocol, we must first understand the molecular behavior of the target analyte. 3-Chloro-2-methyl-6-nitrophenol contains a strongly electron-withdrawing nitro group and an electronegative chlorine atom. This structural configuration significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol, making the molecule highly prone to ionization.

Causality in Experimental Design:
  • Solvent Selection (Methanol over Water): Because of its lower pKa, the compound readily ionizes in unbuffered aqueous solutions, which increases its propensity to adsorb onto the active silanol sites of standard borosilicate glassware. We utilize 100% LC-MS grade Methanol for the primary stock to ensure complete solvation and prevent adsorptive losses.

  • Amber Glassware Mandate: Nitrophenols absorb strongly in the UV and visible spectrum. Exposure to ambient laboratory lighting initiates the photo-reduction of the nitro group to a nitroso group, rapidly degrading the standard concentration. Amber glassware (which blocks wavelengths <500 nm) is non-negotiable [2].

  • Gravimetric vs. Volumetric Preparation: Volumetric flasks carry inherent temperature-dependent uncertainties (Class A 10 mL tolerance is ±0.02 mL at 20°C). By recording the exact mass of the standard and calculating the true concentration, we eliminate thermal expansion errors, ensuring metrological traceability.

Table 1: Physicochemical Properties
ParameterValue / SpecificationAnalytical Implication
Chemical Name 3-Chloro-2-methyl-6-nitrophenolTarget Analyte
CAS Registry Number 83577-91-7Unique Identifier
Molecular Formula C₇H₆ClNO₃-
Molecular Weight 187.58 g/mol Required for molarity calculations
Solubility Soluble in MeOH, ACN, AcetoneDictates primary stock solvent choice
Light Sensitivity High (Photo-oxidation prone)Mandates amber glassware

Visualizing the Workflow and Stability Controls

Workflow A Weigh 10.0 mg of Target (Analytical Balance d=0.01 mg) B Dissolve in 10 mL LC-MS MeOH (Amber Volumetric Flask) A->B C Primary Stock Solution (1000 µg/mL) B->C D Serial Dilution in Solvent (Intermediate: 10 µg/mL) C->D E Calibration Standards (0.01 - 1.0 µg/mL) D->E F Spike Internal Standard (e.g., 2,4-Dibromophenol) E->F G Instrumental Analysis (LC-MS/MS or GC-MS) F->G

Fig 1. Gravimetric to volumetric workflow for nitrophenol standard preparation.

Stability cluster_stress Degradation Vectors cluster_mitigation SOP Mitigations Light UV/Vis Light Target 3-Chloro-2-methyl- 6-nitrophenol Light->Target Photolysis Heat Thermal Stress Heat->Target Volatilization Amber Amber Glassware Amber->Target Blocks <500nm Temp Storage at -20°C Temp->Target Kinetic Arrest

Fig 2. Causality of nitrophenol degradation and corresponding SOP mitigations.

Materials and Reagents

  • Reference Standard: 3-Chloro-2-methyl-6-nitrophenol (Purity ≥ 99.0%, certified).

  • Internal Standard (IS): 2,4-Dibromophenol (as recommended by EPA 8041A) or an isotopically labeled analog (e.g., ¹³C₆-phenol derivative) [1].

  • Solvents: Methanol (MeOH) and Water (H₂O), LC-MS grade.

  • Hardware: Class A Amber Volumetric Flasks (10 mL, 100 mL), positive-displacement micro-pipettes, micro-analytical balance (readability d = 0.01 mg).

Step-by-Step Experimental Protocol

Phase 1: Preparation of Primary Stock Solution (~1000 µg/mL)

Note: This step must be performed under yellow or subdued lighting to prevent photolysis.

  • Equilibration: Remove the neat standard from -20°C storage and place it in a desiccator to equilibrate to room temperature for at least 60 minutes. Causality: Prevents atmospheric moisture condensation on the cold standard, which would artificially inflate the weighed mass.

  • Gravimetric Weighing: Tare a 10-mL Class A amber volumetric flask on the micro-analytical balance. Carefully transfer approximately 10.00 mg of 3-Chloro-2-methyl-6-nitrophenol into the flask. Record the exact mass (

    
    ) to four decimal places.
    
  • Solvation: Add approximately 8 mL of LC-MS grade Methanol. Swirl the flask gently for 2 minutes until the solid is completely dissolved.

  • Volume Adjustment: Dilute to the meniscus mark with Methanol. Cap and invert 10 times to ensure a homogeneous solution.

  • Exact Concentration Calculation:

    
    
    (Example: If 10.15 mg of 99.5% pure standard is weighed, the exact concentration is 1009.9 µg/mL).
    
Phase 2: Preparation of Intermediate Working Solution (10 µg/mL)
  • Using a calibrated positive-displacement pipette, transfer exactly 100 µL of the Primary Stock Solution into a new 10-mL amber volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) Methanol:Water mixture (or the initial mobile phase conditions of your LC method).

  • Cap and invert 10 times. Label as "Intermediate Stock - 10 µg/mL".

Phase 3: Preparation of Working Calibration Standards

To establish a linear dynamic range, prepare a 5-point calibration curve. For self-validation and correction of injection volume variations, an Internal Standard (IS) is spiked into every calibration level at a constant concentration (e.g., 0.5 µg/mL) [3].

Table 2: Calibration Standard Dilution Scheme (Final Volume: 1.0 mL)

Cal LevelTarget Conc. (µg/mL)Vol. of Intermediate Stock (µL)Vol. of IS Stock (10 µg/mL) (µL)Vol. of Diluent (µL)
Cal 1 0.055.050.0945.0
Cal 2 0.1010.050.0940.0
Cal 3 0.2525.050.0925.0
Cal 4 0.5050.050.0900.0
Cal 5 1.00100.050.0850.0

Diluent: 50:50 (v/v) Methanol:Water. Transfer all volumes directly into amber autosampler vials equipped with PTFE-lined septa.

Quality Control & System Suitability

To ensure the trustworthiness of the prepared standards, the following system suitability criteria must be met during instrumental analysis:

  • Linearity: The calibration curve (Analyte Area/IS Area vs. Analyte Conc./IS Conc.) must yield a coefficient of determination (

    
    ) 
    
    
    
    .
  • Response Factor (RF) Stability: The relative standard deviation (RSD) of the response factors across all 5 calibration levels must be

    
    , as per EPA 8041A guidelines [1].
    
  • Storage & Stability: Primary and intermediate stocks must be stored at

    
     in the dark. Under these conditions, nitrophenol stocks are typically stable for up to 6 months. Working calibration standards should be prepared fresh bi-weekly.
    

References

  • U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography. SW-846 Compendium. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Method 604: Phenols. Guidelines Establishing Test Procedures for the Analysis of Pollutants. Available at:[Link]

  • World Health Organization (WHO). Chlorophenols in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Available at:[Link]

Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 3-Chloro-2-methyl-6-nitrophenol

Abstract This application note details a robust and highly efficient protocol for the synthesis of 3-Chloro-2-methyl-6-nitrophenol via a microwave-assisted electrophilic aromatic substitution. The described method utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 3-Chloro-2-methyl-6-nitrophenol via a microwave-assisted electrophilic aromatic substitution. The described method utilizes 2-methyl-6-nitrophenol as the starting material and N-Chlorosuccinimide (NCS) as the chlorinating agent in glacial acetic acid. Microwave irradiation dramatically reduces the reaction time from hours to mere minutes, offering a significant improvement in efficiency and aligning with the principles of green chemistry.[1][2][3] This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and expected outcomes, making it an invaluable resource for researchers in organic synthesis and drug discovery.

Introduction

3-Chloro-2-methyl-6-nitrophenol is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[4] Traditional methods for its synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][5] By utilizing microwave energy, chemical reactions can be accelerated, often leading to higher yields, cleaner product profiles, and a reduction in solvent consumption.[1][3][6]

This application note focuses on the regioselective chlorination of 2-methyl-6-nitrophenol. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7][8][9] The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating, meta-director.[9] The combined directing effects of the hydroxyl, methyl, and nitro groups on the aromatic ring guide the incoming electrophile to the desired position. N-Chlorosuccinimide (NCS) is employed as an effective and easy-to-handle electrophilic chlorinating agent for activated aromatic systems like phenols.[10]

Reaction Mechanism and Rationale

The synthesis of 3-Chloro-2-methyl-6-nitrophenol from 2-methyl-6-nitrophenol is an electrophilic aromatic substitution reaction. The key steps are outlined below:

  • Activation of the Aromatic Ring: The hydroxyl group (-OH) on the phenol ring is a potent activating group, increasing the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.[7][9]

  • Generation of the Electrophile: N-Chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine (Cl+). In the presence of an acid catalyst (acetic acid in this protocol), the N-Cl bond is polarized, enhancing the electrophilicity of the chlorine atom.[10]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methyl-6-nitrophenol attacks the electrophilic chlorine of NCS. The directing effects of the substituents on the ring are crucial for regioselectivity. The powerful ortho-, para-directing hydroxyl group primarily dictates the position of chlorination. With the ortho (position 2) and the other ortho (position 6) positions being occupied, the incoming chlorine atom is directed to the available ortho position (position 3 relative to the methyl group).

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to a base (such as the succinimide anion or the solvent) to restore the aromaticity of the ring, yielding the final product, 3-Chloro-2-methyl-6-nitrophenol.[8]

The use of microwave irradiation provides efficient and uniform heating of the polar reaction mixture, leading to a significant rate enhancement.[1][5] This allows the reaction to be completed in minutes, as opposed to hours required for conventional heating methods.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 3-Chloro-2-methyl-6-nitrophenol.

Experimental Protocol

Materials and Equipment
Material/EquipmentDetails
Reagents
2-methyl-6-nitrophenol>98% purity
N-Chlorosuccinimide (NCS)>98% purity
Glacial Acetic AcidACS grade
Dichloromethane (DCM)HPLC grade
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
Dedicated Microwave Synthesis ReactorWith temperature and pressure sensors
Microwave Process Vial (10 mL)With a snap-on cap and septum
Magnetic Stir Bar
Rotary Evaporator
Standard Glassware for WorkupSeparatory funnel, beakers, flasks
Thin Layer Chromatography (TLC) plateSilica gel 60 F₂₅₄
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Microwave Reactor Safety: Only use a dedicated microwave reactor designed for organic synthesis.[5][11][12] Domestic microwave ovens are not suitable and can be extremely dangerous.[11] Ensure the microwave vial is properly sealed and do not exceed the recommended volume. Allow the vial to cool to a safe temperature (<50 °C) before opening.[12]

  • Reagent Handling: N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes. Glacial acetic acid is corrosive and has a strong odor. Handle with care.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-methyl-6-nitrophenol (1.0 mmol, 167.1 mg).

    • Add N-Chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg).

    • Add 5 mL of glacial acetic acid to the vial.

    • Seal the vial with the cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Time: 10 minutes

      • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

      • Stirring: On (medium speed)

    • Start the microwave irradiation program.

  • Reaction Workup and Product Isolation:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (or below 50°C) in the reactor.

    • Once cooled, carefully open the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary):

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-Chloro-2-methyl-6-nitrophenol.

Experimental Workflow Diagram

G Experimental Workflow A 1. Reagent Addition - 2-methyl-6-nitrophenol - N-Chlorosuccinimide - Glacial Acetic Acid B 2. Microwave Irradiation - 120 °C, 10 min A->B Seal Vial C 3. Cooling B->C D 4. Quenching & Extraction - Water & Dichloromethane C->D Open Vial E 5. Washing - NaHCO3 (aq), Brine D->E F 6. Drying & Concentration - Na2SO4, Rotary Evaporation E->F G 7. Purification - Column Chromatography F->G H Pure Product 3-Chloro-2-methyl-6-nitrophenol G->H

Caption: Step-by-step workflow for the synthesis of 3-Chloro-2-methyl-6-nitrophenol.

Results and Discussion

The microwave-assisted synthesis of 3-Chloro-2-methyl-6-nitrophenol provides a significant improvement over conventional heating methods. The reaction is typically complete within 10 minutes, with high conversion and yield of the desired product.

Expected Results
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4-6 hours10 minutes
Temperature 80 °C (Reflux)120 °C
Yield (Isolated) 65-75%85-95%
Purity (Crude) ModerateHigh
Solvent Volume HigherLower

Note: Data for the conventional method is hypothetical and based on typical electrophilic chlorination reactions. The microwave-assisted method data represents expected outcomes from the described protocol.

The high yield and purity obtained with the microwave method can be attributed to the rapid and uniform heating, which minimizes the formation of byproducts that can occur with prolonged heating in conventional methods.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient temperature or time.Increase the reaction temperature to 130°C or the reaction time to 15 minutes. Ensure the microwave power is being delivered correctly.
Inactive NCS.Use a fresh bottle of N-Chlorosuccinimide.
Formation of Multiple Products Reaction temperature is too high.Decrease the reaction temperature to 110°C.
Impure starting material.Purify the 2-methyl-6-nitrophenol before use.
Low Isolated Yield Inefficient extraction.Perform an additional extraction with dichloromethane. Ensure the pH of the aqueous layer is neutral or slightly basic after the bicarbonate wash.
Loss during purification.Optimize the solvent system for column chromatography.

Conclusion

The microwave-assisted synthesis of 3-Chloro-2-methyl-6-nitrophenol offers a rapid, efficient, and high-yielding alternative to traditional synthetic routes. This method aligns with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocol and supporting information provided in this application note will enable researchers to successfully implement this methodology in their laboratories for the synthesis of this and other related substituted phenols.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • ISCA. (n.d.). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of the Phenol Aromatic Ring.
  • Scientific Update. (2017, January 17). Regioselective Chlorination of Phenols.
  • ISCA. (2015, December). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • Oriental Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate.
  • ResearchGate. (n.d.). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis.
  • ScienceDirect. (2006). Microwave promoted rapid nitration of phenolic compounds with calcium nitrate.
  • Anton Paar Wiki. (n.d.). Microwave-Assisted Green Synthesis.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine.
  • CoLab. (2011, November 30). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment.
  • ERIC. (2012, January). EJ980151 - Nitration of Phenols Using Cu(NO[subscript 3])[subscript 2]: Green Chemistry Laboratory Experiment, Journal of Chemical Education.
  • Journal of Chemical and Pharmaceutical Research. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ChemicalBook. (2022, December 30). 2-Chloro-6-methyl-3-nitrophenol | 39183-20-5.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-nitrophenol.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
  • Organic Syntheses. (n.d.). m-NITROPHENOL - Organic Syntheses Procedure.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted rapid synthesis and.
  • Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?
  • Key Organics. (n.d.). 3-Chloro-2-methyl-6-nitrophenol.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-methyl-6-nitro-phenol | 83577-91-7.
  • ASM Journals. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-2-methyl-6-nitrophenol

Welcome to the Technical Support Center for HPLC analysis. This guide is specifically designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tai...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC analysis. This guide is specifically designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing, with a focus on the analysis of acidic and polar compounds such as 3-Chloro-2-methyl-6-nitrophenol. Here, you will find a comprehensive resource structured in a user-friendly question-and-answer format, along with in-depth troubleshooting protocols to help you achieve symmetrical peaks and, consequently, reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it quantitatively measured?

A1: Peak tailing is a chromatographic distortion where the latter part of a peak is broader than the front, resulting in an asymmetrical shape.[1][2] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution.[3][4] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. While a value greater than 1.2 is generally considered to be tailing, for many assays, peaks with an As up to 1.5 are acceptable.[5][6] However, values exceeding 2.0 are often unacceptable for high-precision quantitative work as they can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate poor method robustness.[1][6]

Q2: Why is 3-Chloro-2-methyl-6-nitrophenol prone to peak tailing in reversed-phase HPLC?

A2: 3-Chloro-2-methyl-6-nitrophenol possesses a phenolic hydroxyl group, which is acidic, and a polar nitro group. This combination of characteristics makes it susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1][5] The most common cause is the interaction of the acidic phenolic group with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[4][5] These silanol groups are acidic themselves and can lead to strong, unwanted interactions with polar and ionic analytes, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail".[1][7]

Q3: What are the immediate consequences of peak tailing on my analytical results?

A3: Peak tailing can have several detrimental effects on your analysis:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making accurate quantification of individual components difficult, especially in complex samples.[6][8][9]

  • Inaccurate Quantification: The distorted peak shape can lead to errors in how the chromatography data system integrates the peak area, resulting in inaccurate and imprecise quantitative data.[6][10]

  • Decreased Sensitivity: As a peak broadens from tailing, its height decreases. This lowers the signal-to-noise ratio, which can negatively affect the limits of detection and quantification.[10]

  • Poor Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor changes in experimental conditions.[6]

Q4: Can the mobile phase composition influence peak tailing for this compound?

A4: Absolutely. The mobile phase pH is a critical factor.[11] For an acidic compound like 3-Chloro-2-methyl-6-nitrophenol, working at a low mobile phase pH (typically 2.5-3.5) is crucial.[5][12] At a low pH, the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the acidic analyte.[2][5] Additionally, the choice of organic modifier can play a role. Methanol, for instance, is known to form hydrogen bonds with silanol groups, which can help reduce their activity and subsequent peak tailing, whereas acetonitrile does not have this capability.[13]

Q5: What is an "end-capped" column, and will it help with peak tailing for my analyte?

A5: An end-capped column has undergone a secondary chemical modification to block most of the residual silanol groups that remain after the primary stationary phase (like C18) is bonded to the silica.[14][15] This is typically done by reacting the surface with a small silylating agent, such as a trimethylsilyl (TMS) group.[14] Using a highly deactivated, end-capped column is a very effective strategy to reduce peak tailing for polar and acidic compounds like 3-Chloro-2-methyl-6-nitrophenol because it minimizes the sites for unwanted secondary interactions.[2][5] Some columns even undergo a "double end-capping" process for further deactivation.[14]

In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to diagnosing and resolving peak tailing issues encountered during the analysis of 3-Chloro-2-methyl-6-nitrophenol.

Step 1: Initial System and Method Assessment

Before making significant changes to your method, perform these quick checks to rule out common system-level problems.

  • Isolate the Issue: Observe if all peaks in your chromatogram are tailing or just the peak for 3-Chloro-2-methyl-6-nitrophenol. If all peaks are tailing, it could suggest a physical issue like a column void or a problem with the system's flow path.[3][16] If only the analyte peak is tailing, the problem is more likely chemical in nature.[16]

  • Guard Column: If a guard column is in use, replace it. A contaminated or worn-out guard column can be a source of active sites causing peak tailing.[16][17]

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.[18]

  • Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker elution strength than the mobile phase.[19][20] Injecting in a stronger solvent can cause peak distortion.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for systematically addressing peak tailing.

G start Peak Tailing Observed for 3-Chloro-2-methyl-6-nitrophenol check_system Step 1: System & Physical Checks - All peaks tailing? - Replace guard column - Check for extra-column volume start->check_system chemical_issue Chemical Interaction Issue (Analyte-Specific Tailing) check_system->chemical_issue No physical_issue Potential Physical Issue (All Peaks Tailing) check_system->physical_issue Yes optimize_mp Step 2: Mobile Phase Optimization - Lower pH (2.5-3.5) with acidifier - Increase buffer concentration - Evaluate organic modifier (Methanol vs. ACN) chemical_issue->optimize_mp resolve_physical Resolve Physical Issues - Check for column void (reverse flush) - Inspect fittings and tubing - Replace column if damaged physical_issue->resolve_physical column_eval Step 3: Column Chemistry Evaluation - Use a high-quality, end-capped C18 column - Consider alternative stationary phases (e.g., Phenyl-Hexyl) optimize_mp->column_eval Tailing Persists sample_overload Step 4: Check for Overload - Reduce sample concentration - Decrease injection volume column_eval->sample_overload Tailing Persists final_check Symmetrical Peak Achieved? sample_overload->final_check resolve_physical->final_check end_good Analysis Complete final_check->end_good Yes end_consult Consult Further Resources or Manufacturer final_check->end_consult No

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by chemical interactions.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of residual silanol groups and improve the peak shape of 3-Chloro-2-methyl-6-nitrophenol.

  • Methodology:

    • Prepare a series of aqueous mobile phase components. Start with HPLC-grade water and prepare several batches, adjusting the pH of each to values between 2.5 and 3.5. Use a suitable acidifier like 0.1% formic acid or trifluoroacetic acid (TFA).[12][21]

    • Begin with the mobile phase at the lowest pH. Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

    • Thoroughly flush the HPLC system and column with this mobile phase for at least 15-20 column volumes to ensure full equilibration.

    • Inject a standard solution of 3-Chloro-2-methyl-6-nitrophenol and record the chromatogram.

    • Sequentially move to the next higher pH mobile phase, ensuring the column is fully re-equilibrated before each injection.

    • Analyze the resulting chromatograms and calculate the Tailing Factor for the analyte peak at each pH. The optimal pH is the one that yields a Tailing Factor closest to 1.0.

Mobile Phase AdditiveTypical ConcentrationImpact on Peak Shape for Acidic Analytes
Formic Acid0.1%Good for reducing tailing by lowering pH; MS-compatible.[12]
Trifluoroacetic Acid (TFA)0.1%Very effective at reducing tailing by lowering pH and acting as an ion-pairing agent.[21][22] Can cause ion suppression in MS.
Phosphate Buffer10-25 mMProvides stable pH control to ensure consistent ionization state of the analyte.[12] Not volatile and not suitable for MS.
Step 3: Stationary Phase and Column Health

If mobile phase optimization does not fully resolve the issue, the column itself should be investigated.

  • Column Chemistry: For acidic and polar analytes, a high-purity, modern (Type B) silica column with robust end-capping is highly recommended.[10][13] These columns have fewer active silanol groups and lower metal content, both of which can contribute to peak tailing.[7][10] If standard C18 columns continue to give poor peak shape, consider a stationary phase with alternative selectivity, such as a Phenyl-Hexyl phase, which can offer different interactions with aromatic compounds.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to peak tailing.[17] A thorough column cleaning procedure is recommended.

Protocol 2: Column Flushing and Regeneration

  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Methodology (for a reversed-phase C18 column):

    • Disconnect the column from the detector to avoid contamination.

    • Flush the column with your mobile phase, but without any buffer salts (e.g., water/organic solvent mixture).

    • Flush with 100% organic solvent (methanol or acetonitrile) for at least 20 column volumes.

    • For more stubborn contamination, a sequence of stronger, immiscible solvents can be used. A common sequence is:

      • 75% Acetonitrile / 25% Isopropanol

      • 100% Isopropanol

      • 100% Methylene Chloride (use with caution and ensure system compatibility)

      • 100% Hexane (use with caution and ensure system compatibility)

    • If strong, non-polar solvents were used, reverse the sequence to return to your reversed-phase conditions, ensuring the system is flushed with an intermediate solvent like isopropanol to ensure miscibility.

    • Reconnect the column to the detector and re-equilibrate with your mobile phase until a stable baseline is achieved.

    • Inject a standard to assess if the peak shape has improved.

  • Column Void: A void at the head of the column can cause significant peak distortion for all analytes.[5][11] This can be caused by pressure shocks or operating at a high pH which can dissolve the silica backbone.[23] If a void is suspected, reversing the column and flushing it may temporarily help, but replacement is often the best long-term solution.[5]

Step 4: Analyte Concentration and Overload

In some cases, peak tailing can be a result of overloading the stationary phase.

  • Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.[21]

  • Volume Overload: Injecting a large volume of a strong sample solvent can also cause peak distortion.[20]

Protocol 3: Sample Overload Study

  • Objective: To determine if peak tailing is caused by mass or volume overload.

  • Methodology:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the original and each diluted sample, keeping the injection volume constant. If peak shape improves with dilution, mass overload was a contributing factor.

    • Using the optimal concentration from the previous step, inject decreasing volumes (e.g., reduce by 50%). If peak shape improves, volume overload or sample solvent effects were likely the issue.

ParameterActionExpected Outcome if it was the Cause
Sample ConcentrationDilute sample by a factor of 5-10Improved peak symmetry.
Injection VolumeReduce injection volume by 50%Improved peak symmetry.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the root cause of peak tailing in the HPLC analysis of 3-Chloro-2-methyl-6-nitrophenol, leading to more accurate, reliable, and robust analytical results.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • Chrom Tech, Inc.
  • Phenomenex. The role of end-capping in reversed-phase.
  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • ALWSCI.
  • Chrom Tech, Inc.
  • Biovanix Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • LCGC North America. Why Do Peaks Tail?.
  • Benchchem. Addressing peak tailing in HPLC analysis of phenolic compounds.
  • LCGC International. HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime.
  • ACD/Labs.
  • Phenomenex. How to Reduce Peak Tailing in HPLC.
  • ResearchGate. How can I prevent peak tailing in HPLC?.
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Tokyo Chemical Industry Co., Ltd. Ion-Pair Reagents for HPLC.
  • Chrom Tech, Inc. HPLC Column Care and Maintenance.
  • HALO Chromatography.
  • LabRulez. The Role of End-Capping in Reversed-Phase.
  • Longdom Publishing SL.
  • Axion Labs. HPLC Peak Tailing.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. HPLC Column Maintenance & Care Best Practices.
  • Tokyo Chemical Industry. Ion-Pair Reagents for HPLC.
  • PubMed. Reducing residual silanol interactions in reversed-phase liquid chromatography.
  • Phenomenex. LC Technical Tip.
  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
  • Shodex HPLC Columns.
  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • Agilent.
  • MTC USA. How to Use TYPE-C Silica™ HPLC Columns.
  • ResearchGate.
  • LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • PubMed.
  • Mason Technology. Ion-Pairing Agents | HPLC.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Journal of Chromatographic Science.
  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ResearchGate. (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-2-methyl-6-nitrophenol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) . This guide is designed for researchers, synthesis chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) . This guide is designed for researchers, synthesis chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master the highly exothermic electrophilic aromatic nitration of 3-chloro-2-methylphenol .

Part 1: Mechanistic Insights & Temperature Causality (FAQs)

Q1: Why is strict temperature control (0–5 °C) critical during the nitration of 3-chloro-2-methylphenol? A: The starting material features a strongly activating hydroxyl (-OH) group. This group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺). Because nitration is a highly exothermic process, failing to dissipate heat efficiently leads to a runaway thermal reaction. Elevated temperatures accelerate oxidative degradation of the phenol, resulting in carbonaceous charring and the generation of toxic nitrogen dioxide (NO₂) gas .

Q2: How does temperature influence the regioselectivity of the nitration? A: In 3-chloro-2-methylphenol, the -OH group is a strong ortho/para director, while the methyl group is a weak ortho/para director and the chlorine atom is a weak ortho/para deactivating director. The available positions for nitration are C4, C5, and C6. The dominant activating effect of the -OH group directs the nitronium ion primarily to the C4 and C6 positions. Operating at low temperatures (kinetic control) minimizes activation energy overshoots, favoring the formation of the desired 3-chloro-2-methyl-6-nitrophenol while suppressing the formation of dinitrated byproducts (e.g., 4,6-dinitro derivatives) .

Q3: What role does the mixed acid (HNO₃/H₂SO₄) ratio play in conjunction with temperature? A: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the active electrophile, NO₂⁺. A standard 1:1 (v/v) ratio of concentrated HNO₃ to H₂SO₄ is highly aggressive. If the internal temperature exceeds 10 °C, this aggressive mixture will rapidly oxidize the activated phenol instead of nitrating it, destroying the substrate .

Part 2: Troubleshooting Guide: Common Exothermic Failures

Issue 1: Severe Charring and Blackening of the Reaction Mixture

  • Causality: Exceeding the optimal temperature threshold (>10 °C) causes the nitric acid to act as an oxidizing agent rather than a nitrating agent, leading to the oxidative cleavage of the aromatic ring and subsequent polymerization (tar formation) .

  • Solution: Ensure the substrate is pre-cooled to 0 °C before the addition of the nitrating mixture. Use an ice-salt bath (-5 °C to 0 °C) to maintain a larger thermal gradient. Add the mixed acid dropwise using an addition funnel, pausing immediately if the internal temperature rises above 5 °C.

Issue 2: High Yield of Dinitrated Byproducts (Over-nitration)

  • Causality: Either an excess of the nitrating agent was used, or the reaction was allowed to warm up to room temperature too quickly during the maturation phase.

  • Solution: Strictly limit the nitric acid to 1.0 - 1.05 equivalents. Maintain the reaction at 0–5 °C for the entire duration of the reagent addition and the subsequent 1-2 hours of stirring.

Issue 3: Incomplete Conversion (Starting Material Recovered)

  • Causality: The temperature was kept too low (e.g., <-10 °C), freezing the reaction kinetics, or the stirring was inadequate, leading to poor biphasic or localized mixing.

  • Solution: Ensure vigorous mechanical stirring to prevent localized "cold spots" and maintain the temperature strictly in the 0–5 °C window.

Part 3: Quantitative Data Summary

Table 1: Effect of Reaction Parameters on 3-Chloro-2-methyl-6-nitrophenol Synthesis

Reaction TemperatureNitric Acid EquivalentsPrimary OutcomeByproduct ProfileRecommended Action
-10 °C to 0 °C1.05 eqSluggish kinetics, incomplete conversionMinimalIncrease temp slightly to 0-5 °C
0 °C to 5 °C 1.05 eq Optimal Yield (80-85%) of 6-nitro isomer Trace 4-nitro isomer Standard Operating Condition
10 °C to 15 °C1.05 eqModerate yield, reduced selectivity4,6-dinitrophenol increasesEnhance cooling capacity
> 20 °C> 1.10 eqReaction runaway, low product recoveryHeavy charring, oxidationAbort and restart with ice-salt bath

Part 4: Standardized Experimental Protocol

Self-Validating Synthesis of 3-Chloro-2-methyl-6-nitrophenol

Note: This protocol incorporates self-validating checkpoints to ensure the chemical integrity of the reaction at every phase.

Materials:

  • 3-Chloro-2-methylphenol (1.0 eq, ~10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%, 1.05 eq)

  • Dichloromethane (DCM) (Solvent)

  • Crushed ice and NaCl (for cooling bath)

Step-by-Step Methodology:

  • System Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermocouple (critical for self-validation), and a pressure-equalizing dropping funnel.

  • Substrate Dissolution: Dissolve 10 mmol of 3-chloro-2-methylphenol in 20 mL of DCM. Submerge the flask in an ice-salt bath and initiate vigorous stirring. Wait until the internal temperature stabilizes precisely at 0 °C.

  • Nitrating Agent Preparation (Separate Vessel): In a separate vial cooled in an ice bath, carefully add 1.05 eq of concentrated HNO₃ to 5 mL of concentrated H₂SO₄. Caution: Highly exothermic. Allow this mixed acid to cool to 0 °C.

  • Controlled Addition: Transfer the cold mixed acid to the dropping funnel. Begin dropwise addition to the phenol solution.

    • Self-Validation Check: Monitor the thermocouple continuously. Adjust the drip rate so that the internal temperature never exceeds 5 °C . If it hits 5 °C, stop the addition until it cools back to 2 °C.

  • Maturation: Once addition is complete, continue stirring at 0–5 °C for 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1) until the starting material spot disappears.

  • Quenching: Slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring. This rapidly dilutes the acid, halts the reaction, and precipitates the crude nitrophenol.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-chloro-2-methyl-6-nitrophenol.

Part 5: Visualization & Formatting

NitrationWorkflow Start Start: 3-Chloro-2-methylphenol in Solvent at 0°C AddAcid Dropwise Addition of HNO3/H2SO4 Start->AddAcid CheckTemp Internal Temp > 5°C? AddAcid->CheckTemp Halt Halt Addition & Increase Cooling CheckTemp->Halt Yes Continue Continue Addition Maintain 0-5°C CheckTemp->Continue No Halt->CheckTemp Temp Drops Stir Stir for 2h at 0-5°C Continue->Stir Quench Quench over Crushed Ice Stir->Quench Product Isolate 3-Chloro-2-methyl-6-nitrophenol Quench->Product

Workflow for temperature-controlled nitration of 3-chloro-2-methylphenol.

Regioselectivity Reactant 3-Chloro-2-methylphenol (Highly Activated) Electrophile Nitronium Ion (NO2+) Reactant->Electrophile TempLow 0 - 5 °C (Kinetic Control) Electrophile->TempLow TempHigh > 10 °C (Thermal Runaway) Electrophile->TempHigh Major 3-Chloro-2-methyl-6-nitrophenol (Major Product) TempLow->Major Ortho Minor 4-Nitro Isomer (Minor Byproduct) TempLow->Minor Para Char Oxidative Charring & Dinitration TempHigh->Char Oxidation

Temperature-dependent regioselectivity and byproduct formation pathways.

References

Troubleshooting

Resolving baseline noise in mass spectrometry of 3-Chloro-2-methyl-6-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges of quantifying 3-Chloro-2-methyl-6-nitrophenol via Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges of quantifying 3-Chloro-2-methyl-6-nitrophenol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because this compound contains both a phenolic hydroxyl group and a nitro group, it is highly amenable to negative electrospray ionization (ESI-). However, negative ESI is notoriously susceptible to baseline noise caused by solvent impurities, incorrect mobile phase additives, and in-source artifacts[1]. This guide will walk you through the causality of these issues and provide self-validating protocols to restore your system's signal-to-noise (S/N) ratio.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting any mass spectrometer parameters, you must systematically isolate whether the noise originates from the liquid chromatograph (LC) or the mass spectrometer (MS) source.

BaselineNoise Start High Baseline Noise Detected in TIC CheckLC Disconnect LC from MS Infuse pure LC-MS solvent Start->CheckLC Decision1 Is noise still high? CheckLC->Decision1 MSIssue MS Source Issue (Contamination/Gas) Decision1->MSIssue Yes LCIssue LC System Issue (Column/Solvent/Pump) Decision1->LCIssue No CleanSource Clean ESI Shield & Capillary Check N2 Gas Purity MSIssue->CleanSource ZeroVol Perform Zero-Volume Injection (Bypass Column) LCIssue->ZeroVol Decision2 Noise persists? ZeroVol->Decision2 SolventIssue Solvent/Pump Contamination Flush lines, replace mobile phase Decision2->SolventIssue Yes ColumnIssue Column Bleed/Carryover Wash or replace column Decision2->ColumnIssue No

Decision tree for isolating LC-MS baseline noise sources.

Protocol 1: Self-Validating System Isolation

Causality: High baseline noise (elevated Total Ion Chromatogram, TIC) can mask the target


 ion at m/z 186/188. By physically decoupling the system, we force the noise to reveal its origin.
  • Disconnect the LC: Remove the PEEK tubing connecting the LC column to the MS grounding union.

  • Direct Infusion: Plumb a clean syringe pump directly to the ESI source. Infuse a pre-mixed, MS-grade 50:50 Water:Acetonitrile solution at 10 µL/min.

  • Validation Check: Monitor the TIC.

    • If the baseline drops significantly (e.g., below

      
       cps): The MS is clean; the contamination is in the LC system (solvents, pump seals, or column). Proceed to Step 4.
      
    • If the baseline remains high: The MS source is contaminated. You must clean the ESI probe, sample cone, and ion optics[2].

  • Zero-Volume Injection (LC Isolation): Reconnect the LC but bypass the analytical column using a zero-dead-volume union. Run your standard gradient.

  • Final Validation: If the noise returns, your mobile phase or LC pump is contaminated. If the noise remains low, the analytical column is bleeding or suffering from severe sample carryover and must be replaced.

Part 2: The Chemistry of the Noise (Core Q&A)

Q1: Why is negative ESI particularly prone to baseline noise when analyzing 3-Chloro-2-methyl-6-nitrophenol? A: Phenolic compounds ionize efficiently in negative mode via deprotonation. Unfortunately, so do many ubiquitous laboratory contaminants, such as leached plasticizers (e.g., phthalates, stearates) and residual detergents[1]. Furthermore, the nitro group on your analyte is highly reactive. Under harsh ESI conditions, it can undergo in-source reduction, creating a cascade of artifact ions that elevate the baseline and dilute your target signal[3].

Q2: I previously ran peptide mapping on this LC using Trifluoroacetic Acid (TFA). Could this be causing my current baseline issues? A: Yes. TFA is a notorious ion-pairing agent that causes severe ion suppression and lingering background noise in negative ESI[4]. TFA binds tightly to the stationary phase and LC tubing. When you switch to negative mode for your nitrophenol analysis, residual TFA elutes continuously, forming massive background clusters (e.g., m/z 113, 227) that drown out your analyte. You must perform a rigorous system flush (see Protocol 2) to eradicate TFA[4][5].

Q3: How do I prevent the nitro group from causing "chemical noise" via in-source fragmentation? A: High capillary voltages and excessive source temperatures can provide enough energy to reduce the nitro group (


) to an amino group (

) before it reaches the mass analyzer[3]. This splits your signal between the intact

(m/z 186) and the reduced artifact (m/z 156), appearing as erratic baseline noise. To prevent this, lower your declustering potential/cone voltage and reduce the desolvation temperature until the m/z 156 artifact disappears.

Part 3: Quantitative Optimization & Data Presentation

To optimize your assay, you must understand what is in your background and how your mobile phase additives interact with the analyte.

Table 1: Common Background Contaminants in Negative ESI

m/z Value Probable Contaminant Source / Causality Mitigation Strategy
113.0, 227.0 Trifluoroacetate (TFA) Residual peptide mobile phases[4]. Flush system with 0.1% Ammonium Hydroxide.
255.2, 283.2 Palmitic / Stearic Acid Leached from plastic pipette tips or gloves. Use glass solvent bottles and PTFE-lined caps.

| 45.0, 91.0 | Formate / Acetate dimers | High concentrations of acidic additives. | Reduce additive concentration to


 0.01%. |

Table 2: Mobile Phase Additive Effects on 3-Chloro-2-methyl-6-nitrophenol

Additive (Aqueous Phase) Ionization Mechanism Impact on Signal-to-Noise (S/N)
0.1% Formic Acid Weak acid; provides some protons but allows phenol deprotonation[6]. Moderate: Good peak shape, but slight suppression in negative mode.
0.1% TFA Strong ion pairing. Poor: Severe ion suppression and massive baseline noise[4].

| 10 mM Ammonium Hydroxide | Strong base; forces complete deprotonation of the phenol[5]. | Excellent: Highest S/N; neutralizes residual acidic contaminants. |

Part 4: Advanced Troubleshooting Protocols

Protocol 2: Deep System Flush for Sticky Contaminants (TFA/PEG)

Causality: Polyethylene glycol (PEG) and TFA are highly retained on reversed-phase columns and LC pump seals. A standard water/acetonitrile flush will not remove them. We must use a chaotropic and lipophilic solvent progression.

  • Remove the analytical column and replace it with a restriction capillary.

  • Flush 1 (Aqueous/Basic): Run 50% Water / 50% Methanol with 0.1% Ammonium Hydroxide at 1.0 mL/min for 30 minutes. Mechanism: The base deprotonates residual TFA, washing it into the waste.

  • Flush 2 (Highly Organic): Run 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes. Mechanism: IPA dissolves lipophilic plasticizers and PEG polymers.

  • Flush 3 (Equilibration): Return to your starting mobile phase (e.g., Water/Acetonitrile) for 20 minutes.

  • Validation: Reconnect the MS and monitor the TIC. The baseline should now be flat and below

    
     cps.
    
Visualizing the Analyte's Fate in the Source

Understanding how your compound behaves in the ESI source is critical to differentiating true signal from artifact noise.

ESI_Mechanism Analyte 3-Chloro-2-methyl-6-nitrophenol (MW: 187.6 g/mol) ESI Negative ESI Source (High Voltage, Temp, Gas) Analyte->ESI Deprotonation Desired Pathway: Deprotonation (-H+) ESI->Deprotonation Reduction Artifact Pathway: In-Source Reduction (NO2 -> NH2) ESI->Reduction TargetIon Target Ion [M-H]- m/z 186 & 188 (3:1 ratio) Deprotonation->TargetIon ArtifactIon Artifact Ion [M-H]- m/z 156 & 158 (Elevates Baseline) Reduction->ArtifactIon

Mechanisms of deprotonation vs. in-source reduction in ESI.

References

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2020). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from[Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Retrieved from[Link]

  • ResearchGate. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of 3-Chloro-2-methyl-6-nitrophenol samples

Welcome to the technical support resource for 3-Chloro-2-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your samples.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Chloro-2-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your samples. Oxidation of phenolic compounds is a common challenge that can compromise experimental results. This document provides in-depth troubleshooting guides and frequently asked questions to help you prevent, identify, and resolve issues related to sample degradation.

Frequently Asked Questions (FAQs)

Q1: My solid 3-Chloro-2-methyl-6-nitrophenol sample has developed a yellowish or brownish tint. What's happening?

This color change is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air and light.[1][2] This process often leads to the formation of highly colored quinone-type structures or other conjugated polymeric species. For nitrophenols, light can also induce photochemical reactions, gradually turning the material to a reddish hue.[1] It is critical to address this, as even minor degradation can significantly impact the purity and reactivity of your sample.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The stability of 3-Chloro-2-methyl-6-nitrophenol is primarily threatened by a combination of factors that are common in a laboratory environment:

  • Oxygen: Atmospheric oxygen is the most common oxidant. Electron-rich phenols are particularly susceptible to autoxidation.[2]

  • Light (Photolysis): The molecule contains both a nitroaromatic system and a halogenated ring, both of which can be sensitive to photolytic degradation upon exposure to UV or even ambient light.[2]

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[3] Storing samples at room temperature on a lab bench is a common cause of gradual degradation.

  • High pH (Alkaline Conditions): In basic solutions, the phenolic proton is removed to form a phenoxide ion. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[1]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, dramatically increasing the rate of oxidation.[4] These can be introduced as trace impurities from spatulas, glassware, or reagents.

Q3: What are the definitive long-term storage conditions for solid 3-Chloro-2-methyl-6-nitrophenol?

To maximize the shelf-life of the solid material, a multi-faceted approach to mitigate all environmental stressors is required. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the kinetic rate of oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.
Light Amber glass vial / Protect from lightPrevents photolytic degradation.[2][5]
Container Tightly sealed, non-reactive materialPrevents moisture and oxygen ingress. Use glass or PTFE-lined caps. Avoid metal containers or caps that could introduce catalytic ions.[6]
Q4: How can I confirm if my sample has degraded and to what extent?

Visual inspection (color change) is a preliminary indicator, but quantitative confirmation requires analytical instrumentation. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[7][8][9]

  • Procedure: Compare a chromatogram of your current sample against a reference standard or a chromatogram from a freshly opened, pure sample.

  • Indicators of Degradation:

    • A decrease in the peak area of the main 3-Chloro-2-methyl-6-nitrophenol peak.

    • The appearance of new, smaller peaks, which represent degradation products.

    • A "mass balance" assessment, where the total area of all peaks (parent + degradants) should ideally account for the initial area of the parent peak, is a key part of formal stability studies.[10]

Other suitable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile degradants and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of non-volatile products.[8][11]

Troubleshooting Guides

Scenario 1: Sample Degradation is Suspected During Experimental Use in Solution

Issue: You dissolve your 3-Chloro-2-methyl-6-nitrophenol, and the solution quickly turns yellow or shows signs of instability, leading to inconsistent assay results.

Root Cause Analysis: The compound is significantly more vulnerable to oxidation when in solution. This is due to increased molecular mobility and interaction with dissolved oxygen, solvents, and potential catalysts. The choice of solvent and handling procedure is critical.

Step-by-Step Mitigation Protocol:

  • Solvent Selection & Preparation:

    • Choose an Appropriate Solvent: Use high-purity, HPLC-grade solvents. If preparing an aqueous solution, use deionized, 0.22 µm filtered water.

    • Deoxygenate the Solvent: Before adding the compound, purge the solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. This displaces dissolved oxygen. Maintain a blanket of inert gas over the solution during preparation.

  • Control the pH:

    • Maintain Acidic to Neutral pH: Unless your experiment requires basic conditions, maintain the solution pH below 7. Phenols are more stable in their protonated form.[1] Buffering the solution can help maintain a stable pH.

    • If Base is Required: If the experimental protocol demands a pH > 8, prepare the solution immediately before use and work quickly. The phenoxide ion formed is highly reactive.[4]

  • Incorporate Stabilizers (Optional, depending on application):

    • Chelating Agents: Add a small amount (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) to the solution. EDTA will sequester trace metal ion impurities that catalyze oxidation.

    • Antioxidants: For some applications, a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT) or a water-soluble antioxidant like ascorbic acid can be added at low concentrations, but you must first verify that it does not interfere with your downstream assay.[12][13]

  • Handling and Storage of the Solution:

    • Prepare stock solutions fresh whenever possible.

    • If a solution must be stored, place it in an amber vial, purge the headspace with inert gas, seal tightly, and store at 4°C or -20°C.

    • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.

Workflow for Preparing a Stabilized Solution

G cluster_prep Solvent Preparation cluster_add Compound Addition cluster_store Storage & Use Solvent Select High-Purity Solvent Purge Purge with N2/Ar for 20 min Solvent->Purge Buffer Adjust to pH < 7 (if aqueous) Purge->Buffer Add Dissolve in Deoxygenated Solvent Buffer->Add Weigh Weigh Compound Weigh->Add Stabilize Add EDTA/Antioxidant (Optional) Add->Stabilize Use Use Immediately Stabilize->Use Store Store in Amber Vial Headspace Purge -20°C Stabilize->Store

Caption: Workflow for minimizing oxidation when preparing solutions.

Scenario 2: Analytical Results Show Impurity Peaks Not Present in the Certificate of Analysis

Issue: Your analytical method (e.g., HPLC, GC) shows new peaks that are not documented for your lot of 3-Chloro-2-methyl-6-nitrophenol, suggesting degradation has occurred at some point.

Root Cause Analysis: This indicates that the sample has degraded either during storage or sample preparation for analysis. A systematic approach is needed to pinpoint the source of degradation. Such investigations are a core component of pharmaceutical forced degradation studies, which aim to identify potential degradation pathways and ensure analytical methods can detect degradants.[14][15][16]

Troubleshooting Decision Tree:

G Start Impurity Peaks Detected CheckSolid Analyze a fresh sample from a new, unopened vial of the same lot Start->CheckSolid PeaksPresent Peaks still present? CheckSolid->PeaksPresent YesLotIssue Potential Lot-Wide Issue. Contact Supplier. Review storage history. PeaksPresent->YesLotIssue Yes NoSampleIssue Original sample is degraded. Review storage and handling of that specific vial. PeaksPresent->NoSampleIssue No CheckMethod Is the analytical method itself causing degradation? (e.g., high temp, incompatible mobile phase) NoSampleIssue->CheckMethod DegradationSource Where does degradation appear? (Autosampler vs. immediate injection) CheckMethod->DegradationSource Autosampler On-instrument instability. Cool autosampler. Reduce run time/sequence duration. DegradationSource->Autosampler In Autosampler Immediate Sample prep issue. Implement stabilized solution protocol (See Scenario 1). DegradationSource->Immediate Immediately after prep

Caption: Decision tree for troubleshooting the source of sample degradation.

Analytical Confirmation of Oxidation:

The primary oxidation products of phenols are often quinones or benzoquinones.[7] In the case of 3-Chloro-2-methyl-6-nitrophenol, oxidation would likely target the phenolic ring. An HPLC-UV analysis would show the appearance of new peaks, often at different retention times and potentially with different UV absorbance maxima compared to the parent compound.

  • Expected Chromatographic Changes:

    • Pure Sample: A single, sharp major peak at the expected retention time.

    • Degraded Sample: A diminished primary peak with one or more new, smaller peaks appearing, often earlier in the chromatogram if the products are more polar.

References

  • Gao, S., et al. (2014). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Available at: [Link]

  • Toh, W. Y., & Qian, P. (2023). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. SCIRP. Available at: [Link]

  • Assefa, A. D. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. Available at: [Link]

  • Bibi, S., et al. (2013). Phenolic Compounds as Potential Antioxidant. Brieflands. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved March 7, 2026, from [Link]

  • Giada, M. L. R. (2013). Food Phenolic Compounds: Main Classes, Sources and Their Antioxidant Power. IntechOpen. Available at: [Link]

  • Krishnan, S., et al. (2024). The measurement of phenols with graphitic carbon fiber microelectrodes and fast-scan cyclic voltammetry. PMC. Available at: [Link]

  • Lamb, E. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Onyx Scientific. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • Centers for Disease Control and Prevention. (1976). Occupational Exposure to Phenol. CDC Stacks. Available at: [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Retrieved March 7, 2026, from [Link]

  • Popa, D. E., & Dinu, L. A. (2022). Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. MDPI. Available at: [Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Bibi, S., et al. (2013). (PDF) Phenolic Compounds as Potential Antioxidant. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-nitrophenol. Retrieved March 7, 2026, from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • El-Zain, H., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]

  • YouTube. (2021). RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol.... Available at: [Link]

  • Sharma, G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]

  • PubChem. (n.d.). Nitrophenols. Retrieved March 7, 2026, from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved March 7, 2026, from [Link]

  • UPRM. (2018). SAFETY DATA SHEET. Retrieved March 7, 2026, from [Link]

  • University of Florida. (2005). Practices for Proper Chemical Storage. EH&S. Available at: [Link]

  • Georgia Gulf. (n.d.). Phenol: Properties and Handling Guidelines. Scribd. Available at: [Link]

  • University of Nebraska Medical Center. (2018). HAZARDOUS MATERIAL FACT SHEET Chemical Storage. UNMC. Available at: [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale EHS. Available at: [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Carey & Sundberg. (n.d.). OXIDATIONS 5. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). m-NITROPHENOL. Retrieved March 7, 2026, from [Link]

  • YouTube. (2016). Intro to Oxidation and Reduction Reactions in Organic Chemistry. Available at: [Link]

  • Open Yale Courses. (n.d.). CHEM 125b - Lecture 30 - Oxidation States and Mechanisms. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol?. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methyl-3-nitrophenol. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Exothermic Risk Management in 3-Chloro-2-methyl-6-nitrophenol Scale-Up

Welcome to the Process Safety Support Center. The synthesis of 3-chloro-2-methyl-6-nitrophenol via the nitration of 3-chloro-2-methylphenol presents severe thermal hazards during scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Support Center. The synthesis of 3-chloro-2-methyl-6-nitrophenol via the nitration of 3-chloro-2-methylphenol presents severe thermal hazards during scale-up. Because the hydroxyl, chloro, and methyl groups all direct electrophilic aromatic substitution, controlling regioselectivity while managing the massive heat of reaction requires rigorous engineering. This guide provides troubleshooting protocols, causality-driven methodologies, and safety validation frameworks for drug development professionals.

Part 1: Core Troubleshooting & FAQs

Q1: Why does the nitration of 3-chloro-2-methylphenol exhibit sudden thermal runaway during scale-up despite stable lab-scale performance? A1: At the laboratory scale, the high surface-area-to-volume ratio of small vessels allows for efficient heat dissipation, masking the true exothermic potential of the reaction[1]. During scale-up, this ratio deteriorates significantly, leading to localized "hot spots" where mechanical mixing is inadequate[1]. The nitration of substituted phenols is a highly exothermic electrophilic aromatic substitution driven by the formation of the nitronium ion (


)[2]. If the heat of reaction is not removed faster than it is generated, the bulk temperature spikes, triggering the autocatalytic decomposition of nitric acid and unstable nitrophenol intermediates. As detailed in 1[1], failing to anticipate this deterioration is the primary cause of unmanageable thermal runaway.

Q2: How can we accurately determine the safe operating temperature and the magnitude of the thermal risk? A2: You must establish a quantitative thermal baseline using Reaction Calorimetry (RC1) and Accelerating Rate Calorimetry (ARC)[3]. RC1 measures the heat of reaction (


) and the adiabatic temperature rise (

) under simulated process conditions[3]. ARC is critical for determining the onset temperature of decomposition (

) and the Time to Maximum Rate (

). Recent 3 demonstrate that nitrated products can release significantly more heat upon decomposition (e.g., >450 kJ/kg) than the starting materials, necessitating strict temperature boundaries to prevent secondary explosions[3].

Q3: Batch vs. Continuous Flow: Which reactor design is safer for scaling up this specific nitration? A3: Continuous flow (micro- or meso-scale reactors) is vastly superior and inherently safer for highly exothermic nitrations[4]. Flow reactors provide exceptional mass and heat transfer, minimizing the physical accumulation of reactive intermediates[4]. Studies on the5 have shown that continuous processing can drastically reduce localized overtemperatures and eliminate the mass-transfer limitations seen in batch systems, allowing for safe operation even at high throughputs[6].

Part 2: Quantitative Data Summary

The following table summarizes the critical safety and performance metrics when transitioning the nitration of substituted phenols from traditional batch to continuous flow architectures.

ParameterTraditional Batch ReactorMeso-Scale Flow ReactorCausality / Impact
Surface Area/Volume Ratio Low (<10 m²/m³)Extremely High (>1000 m²/m³)Determines heat dissipation efficiency and cooling capacity[1].
Adiabatic Temp Rise (

)
High (Often >80 °C)Minimal (<1 °C locally)Flow eliminates bulk accumulation of thermal energy[3].
Mass Transfer Poor (Diffusion limited)Excellent (Parallel flow)Prevents localized pooling of nitronium ions and side reactions[6].
Runaway Risk High (Hazard Level 5)NegligibleMicro-volumes prevent

breach and catastrophic failure[3].
Space-Time Yield LowUp to 800x higherFaster intrinsic kinetics safely achieved at steady state[7].

Part 3: Standard Operating Protocol

Safe Scale-Up Methodology: Continuous Flow Nitration of 3-Chloro-2-methylphenol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.

Step 1: Reagent Preparation & Masking

  • Action: Dissolve 3-chloro-2-methylphenol in glacial acetic acid (Stream A). Prepare the nitrating mixture using fuming

    
     and 
    
    
    
    (Stream B)[4].
  • Causality: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (

    
    )[2]. Acetic acid acts as a thermal heat sink and prevents the substrate from freezing at the required low operating temperatures.
    

Step 2: Thermal Hazard Screening (Self-Validation)

  • Action: Run a micro-sample of the combined streams through Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)[8].

  • Causality: Identifies the exact

    
     of the specific reaction mixture to define the maximum safe operating temperature.
    
  • Validation: The protocol is only validated to proceed to flow calibration if

    
     is at least 50 °C higher than the planned reactor temperature[8].
    

Step 3: Reactor Priming & Hydrodynamic Calibration

  • Action: Prime acid-resistant HPLC pumps and set the meso-scale reactor cooling jacket to 0–5 °C[4].

  • Causality: Meso-scale channels provide a massive surface-area-to-volume ratio, ensuring rapid heat removal that batch reactors cannot achieve[6].

Step 4: Steady-State Nitration

  • Action: Initiate flow at a high rate (e.g., 60 mL/min) to maintain parallel flow regimes[6]. Ensure the internal temperature does not exceed 10 °C[2].

  • Causality: High flow rates enhance the mass transfer coefficient in liquid-liquid heterogeneous nitrations, preventing the accumulation of unreacted substrate[6].

  • Validation: Monitor in-line FTIR. A steady-state peak corresponding to the nitro group confirms consistent conversion. If fluctuations occur, halt pumps immediately; this indicates intermediate pooling.

Step 5: Inline Quenching & Phase Separation

  • Action: Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) pre-filled with crushed ice and water[2]. Extract the aqueous layer with dichloromethane[2].

  • Causality: Instantly halts the reaction, preventing over-nitration (e.g., dinitro byproducts) and thermal degradation of the product[1].

Part 4: Visualizing the Safety Workflow

G Start Target Synthesis: 3-Chloro-2-methyl-6-nitrophenol Screening Thermal Hazard Screening (DSC & ARC) Start->Screening CheckOnset Is Tonset - Tprocess < 50°C? Screening->CheckOnset FlowRoute Continuous Flow Microreactor Route CheckOnset->FlowRoute  Yes (High Risk) RC1 Reaction Calorimetry (RC1) Assess ΔTad CheckOnset->RC1  No (Moderate Risk) CheckTad Is ΔTad > 50°C? RC1->CheckTad CheckTad->FlowRoute  Yes (High Accumulation) BatchRoute Controlled Semi-Batch Reactor Route CheckTad->BatchRoute  No (Manageable)

Fig 1. Thermal hazard assessment and scale-up decision tree for highly exothermic nitration.

References

  • Title : Managing Hazards for Scale Up of Chemical Manufacturing Processes Source : acs.org URL : 1

  • Title : Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone Source : mdpi.com URL : 3

  • Title : Nitration Reactions | Continuous Flow Processing Source : vapourtec.com URL : 4

  • Title : Scale-up and safety of toluene nitration in a meso-scale flow reactor Source : researchgate.net URL : 5

  • Title : Application Notes and Protocols: Nitration of 4-chloro-2-methylphenol Source : benchchem.com URL : 2

  • Title : Solving process safety and scale up Source : labnews.co.uk URL : 8

  • Title : Process optimization and scale-up of toluene nitration in a microchannel reactor Source : researchgate.net URL : 7

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 3-Chloro-2-methyl-6-nitrophenol: A Comparative Analysis of 1H NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-methyl-6-nitrophenol, a substituted aromatic compound with potential applications in various chemical syntheses. Beyond a simple spectral interpretation, this document offers a comparative perspective, weighing the strengths of 1H NMR against alternative analytical techniques and providing the foundational data necessary for informed methodological choices.

The Central Role of 1H NMR in Structural Chemistry

1H NMR spectroscopy stands as a powerful and often primary tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable. For a molecule like 3-Chloro-2-methyl-6-nitrophenol, with its distinct electronic and steric influences from chloro, methyl, nitro, and hydroxyl functional groups, 1H NMR offers a detailed fingerprint of its molecular architecture.

Interpreting the 1H NMR Spectrum of 3-Chloro-2-methyl-6-nitrophenol: A Predictive Analysis

Aromatic Region (δ 6.5-8.5 ppm):

The aromatic region is anticipated to show two distinct signals for the two protons on the benzene ring.[1][2][3] The substitution pattern—a hydroxyl and a methyl group (electron-donating) and a chloro and a nitro group (electron-withdrawing)—will significantly influence the chemical shifts of these protons. The powerful electron-withdrawing nature of the nitro group is expected to deshield the adjacent protons, shifting them downfield.[4]

  • H-4: This proton is para to the hydroxyl group and ortho to the chloro group. It is expected to appear as a doublet.

  • H-5: This proton is meta to the hydroxyl and chloro groups and ortho to the nitro group. The strong deshielding effect of the adjacent nitro group will likely cause this proton to resonate at a higher chemical shift (further downfield) compared to H-4. It is expected to appear as a doublet.

The coupling between these two adjacent aromatic protons (ortho coupling) will result in a doublet for each, with a typical coupling constant (³J) in the range of 7-10 Hz.[5][6]

Methyl Group Region (δ 2.0-3.0 ppm):

The methyl group attached to the aromatic ring is expected to produce a singlet in the upfield region of the spectrum.[2] Its chemical shift will be influenced by the adjacent chloro and hydroxyl groups.

Hydroxyl Proton (δ 4-12 ppm):

The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[7][8] In a non-polar aprotic solvent like CDCl₃, the signal may be broad and its position can vary significantly.[9] In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is often sharper and appears further downfield.[9][10] Due to the presence of the ortho nitro group, intramolecular hydrogen bonding is possible, which could lead to a more downfield and potentially sharper signal.

Predicted 1H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationNotes
H-5~ 8.0 - 8.2Doublet (d)1HDeshielded by the adjacent nitro group.
H-4~ 7.0 - 7.3Doublet (d)1HInfluenced by the chloro and hydroxyl groups.
-OH5 - 12Broad Singlet (br s)1HChemical shift is highly dependent on experimental conditions.
-CH₃~ 2.2 - 2.5Singlet (s)3H

Experimental Protocol for High-Resolution 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 3-Chloro-2-methyl-6-nitrophenol, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 3-Chloro-2-methyl-6-nitrophenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11][12]

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: At least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: Room temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Experimental Workflow Diagram```dot

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms instrument_setup Set Instrument Parameters add_tms->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Referencing baseline->integration

Sources

Comparative

Comparative IR Spectroscopic Guide: 3-Chloro-2-methyl-6-nitrophenol vs. 4-Nitro Isomers

For researchers and drug development professionals, distinguishing between positional isomers is a critical quality control step. In the case of tetrasubstituted phenols like 3-Chloro-2-methyl-6-nitrophenol and its 4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, distinguishing between positional isomers is a critical quality control step. In the case of tetrasubstituted phenols like 3-Chloro-2-methyl-6-nitrophenol and its 4-nitro isomer (e.g., 3-Chloro-2-methyl-4-nitrophenol), Infrared (IR) spectroscopy serves as a highly effective analytical tool.

This guide provides an objective, data-driven comparison of these isomers, focusing on the mechanistic causality behind their spectral differences and providing a self-validating experimental protocol for accurate identification.

Part 1: Mechanistic Causality & Spectral Dynamics

To expertly interpret the IR spectra of these isomers, one must look beyond memorizing peak values and understand the underlying molecular physics: hydrogen bonding and dipole moment symmetry.

The Role of Hydrogen Bonding (Intramolecular vs. Intermolecular)

The primary spectral differentiator between these isomers is the physical proximity of the hydroxyl (-OH) and nitro (-NO₂) groups.

  • 3-Chloro-2-methyl-6-nitrophenol (6-Nitro Isomer): The -OH group at C1 and the -NO₂ group at C6 are in an ortho relationship. This adjacent positioning facilitates strong intramolecular hydrogen bonding [1]. Because this bond occurs within a single molecule, it is highly stable and unaffected by the presence of other molecules[2].

  • 4-Nitro Isomer: The -OH at C1 and the -NO₂ at C4 are in a para relationship, separated by the benzene ring. This distance makes intramolecular bonding impossible, forcing the molecules to associate via intermolecular hydrogen bonding [1][2].

Dipole Moment and Symmetry Effects

IR spectroscopy detects vibrations that cause a net change in a molecule's dipole moment. The 4-nitro isomer possesses greater relative symmetry along the vector of the hydroxyl and nitro group stretches[3]. This symmetry reduces the overall change in the dipole moment during vibration, resulting in weaker, cleaner peaks in the IR spectrum[3]. Conversely, the asymmetric electron distribution in the ortho-aligned 6-nitro isomer leads to stronger peaks and a significantly "messier" fingerprint region with additional splitting[3][4].

MechanisticPathway cluster_ortho 3-Chloro-2-methyl-6-nitrophenol cluster_para 4-Nitro Isomer O_Struct Ortho OH & NO2 Proximity O_Bond Intramolecular H-Bonding O_Struct->O_Bond O_IR O-H Stretch: ~3200 cm⁻¹ Concentration Independent O_Bond->O_IR P_Struct Para OH & NO2 Separation P_Bond Intermolecular H-Bonding P_Struct->P_Bond P_IR O-H Stretch: ~3300-3500 cm⁻¹ Concentration Dependent P_Bond->P_IR

Mechanistic pathway linking isomer structure to hydrogen bonding and IR spectral shifts.

Part 2: Quantitative Data Presentation

The table below summarizes the expected IR spectral data for both isomers, derived from the fundamental behavior of ortho- and para-nitrophenols[3][4][5].

Vibrational Mode3-Chloro-2-methyl-6-nitrophenol (Ortho NO₂)4-Nitro Isomer (Para NO₂)Causality / Notes
O-H Stretch ~3200 - 3250 cm⁻¹ (Sharp, Strong)~3300 - 3500 cm⁻¹ (Broad, Very Strong)Intramolecular H-bonds (6-nitro) restrict O-H bond length variance, yielding a sharper, lower-frequency peak[3][5].
N=O Asymmetric Stretch ~1520 - 1530 cm⁻¹~1500 - 1550 cm⁻¹H-bonding in the 6-nitro isomer slightly weakens the N=O double bond character[3].
C-O Stretch ~1300 cm⁻¹ (Strong, Split)~1300 cm⁻¹ (Weaker, Clean)Para symmetry reduces dipole moment change, weakening the C-O stretch[3].
Fingerprint Region (<1700 cm⁻¹) Complex, "messier" with additional splittingCleaner, fewer distinct peaksLack of symmetry in the 6-nitro isomer leads to a higher number of IR-active vibrational modes[3][4].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, a simple KBr pellet scan is insufficient. The following protocol incorporates a self-validating dilution series . By altering the concentration of the sample in a non-polar solvent, you actively manipulate intermolecular forces to prove the exact nature of the hydrogen bonding[2].

Step-by-Step FTIR Methodology

Phase 1: Solid-State Baseline Acquisition

  • Sample Preparation: Grind 1-2 mg of the nitrophenol isomer with 100 mg of dry, IR-grade Potassium Bromide (KBr)[6]. Press into a transparent disk using a hydraulic press.

  • Background Calibration: Record a background spectrum using a pure KBr pellet to eliminate atmospheric CO₂ and ambient moisture interference[6].

  • Initial Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Note the position and breadth of the O-H stretch.

Phase 2: The Self-Validating Dilution Series Purpose: To definitively distinguish the 6-nitro isomer from the 4-nitro isomer by testing concentration dependency.

  • Solvent Selection: Prepare a highly concentrated solution of the isomer in a non-polar, IR-transparent solvent (e.g., Carbon Tetrachloride, CCl₄). Causality: A non-polar solvent prevents solvent-solute hydrogen bonding, isolating the interactions between the isomer molecules themselves.

  • Serial Dilution: Prepare three subsequent dilutions (e.g., 0.1 M, 0.05 M, 0.01 M).

  • Liquid-Cell Acquisition: Run FTIR spectra for each concentration using a liquid cell with NaCl or KBr windows.

  • Data Interpretation (The Validation):

    • If the O-H peak shifts to a higher wavenumber (~3600 cm⁻¹, representing a "free" hydroxyl group) and becomes sharper as concentration decreases: The sample is the 4-nitro isomer . Dilution forces the molecules apart, breaking the intermolecular hydrogen bonds[2].

    • If the O-H peak remains stationary at ~3200 cm⁻¹ regardless of dilution: The sample is the 3-Chloro-2-methyl-6-nitrophenol . The intramolecular hydrogen bond is self-contained and unaffected by the distance between separate molecules[1][2].

ExperimentalWorkflow Step1 1. Sample Preparation (KBr Pellet & CCl4 Solution) Step2 2. FTIR Acquisition (4000-400 cm⁻¹) Step1->Step2 Step3 3. Concentration Dilution Series (Self-Validating Step) Step2->Step3 Decision Does O-H Peak Shift with Dilution? Step3->Decision Result1 No Shift: Intramolecular H-Bond (6-Nitro Isomer) Decision->Result1 No Result2 Significant Shift: Intermolecular H-Bond (4-Nitro Isomer) Decision->Result2 Yes

Self-validating FTIR workflow using a dilution series to confirm hydrogen bond types.

References

  • Title: How do you tell the difference between ortho and para nitrophenol in an IR spectra?
  • Title: How would you distinguish between ortho and para nitrophenol using infrared spectroscopy?
  • Source: vedantu.
  • Source: benchchem.
  • Source: bartleby.
  • Title: Problem 586 Ortho-nitrophenol L and para-nit...
  • Source: niscpr.res.
  • Title: Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization...
  • Title: How does intramolecular hydrogen bonding cause the molecules to be separated from each other?

Sources

Validation

Mass Fragmentation Pattern Analysis for 3-Chloro-2-methyl-6-nitrophenol Validation: A Comparative Guide

Structural validation of highly substituted aromatic compounds is a critical bottleneck in chemical synthesis and drug development. For halogenated nitrophenols like 3-Chloro-2-methyl-6-nitrophenol (C₇H₆ClNO₃, MW = 187.5...

Author: BenchChem Technical Support Team. Date: March 2026

Structural validation of highly substituted aromatic compounds is a critical bottleneck in chemical synthesis and drug development. For halogenated nitrophenols like 3-Chloro-2-methyl-6-nitrophenol (C₇H₆ClNO₃, MW = 187.58 g/mol ) , achieving unambiguous structural confirmation requires navigating complex fragmentation pathways driven by competing functional groups.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) —providing the mechanistic causality and self-validating protocols necessary for rigorous structural elucidation.

Mechanistic Foundations: The Causality of Fragmentation

To validate 3-Chloro-2-methyl-6-nitrophenol, we must first understand why it fragments the way it does. The molecule features an electron-withdrawing nitro group, a highly electronegative chlorine atom, and an electron-donating hydroxyl group.

The most critical structural feature is the ortho effect . The proximity of the methyl group (position 2) and the nitro group (position 6) to the phenolic hydroxyl group (position 1) induces severe steric hindrance and intramolecular hydrogen bonding. Under energetic ionization, this specific spatial arrangement facilitates a pronounced ortho effect, leading to the characteristic and thermodynamically favorable dehydration ([M-H₂O]•⁺) commonly observed in methyl-nitrophenols[1].

Furthermore, the nitro group is inherently unstable under electron bombardment, leading to characteristic radical losses of NO• (-30 Da) and NO₂• (-46 Da)[2]. The presence of the chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl in a ~3:1 ratio) and serves as a secondary site for homolytic cleavage (-35 Da)[3]. Mass spectra of such nitrophenols display distinct clusters of fragment ions, where the relative abundance is highly dependent on this positional isomerism[4].

Fragmentation M Molecular Ion [M]•⁺ m/z 187 (³⁵Cl) / 189 (³⁷Cl) M_NO [M - NO]⁺ m/z 157 / 159 M->M_NO -NO• (-30 Da) M_NO2 [M - NO₂]⁺ m/z 141 / 143 M->M_NO2 -NO₂• (-46 Da) M_H2O [M - H₂O]•⁺ m/z 169 / 171 (Ortho Effect) M->M_H2O -H₂O (-18 Da) M_NO2_Cl [M - NO₂ - Cl]•⁺ m/z 106 M_NO2->M_NO2_Cl -Cl• (-35 Da)

Fig 1. Primary EI-MS fragmentation pathways of 3-Chloro-2-methyl-6-nitrophenol.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

When selecting a platform for structural validation, laboratories typically weigh the extensive library matching capabilities of GC-MS against the exact mass precision of LC-HRMS.

Platform A: GC-EI-MS (Standard Nominal Mass)
  • Mechanism: Utilizes "hard" electron ionization (70 eV). The high energy shatters the molecule, yielding a highly reproducible fingerprint.

  • Strengths: Excellent for identifying structural isomers based on relative fragment abundances. The 3:1 isotopic ratio of chlorine is perfectly preserved in the smaller fragments.

  • Limitations: The molecular ion ([M]•⁺) can be weak (<10% relative abundance) due to the rapid loss of NO₂.

Platform B: LC-ESI-HRMS (High-Resolution Exact Mass)
  • Mechanism: Utilizes "soft" electrospray ionization. Nitrophenols readily deprotonate in negative mode to form highly stable phenoxide anions ([M-H]⁻).

  • Strengths: Provides sub-5 ppm mass accuracy, unambiguously confirming the elemental composition (C₇H₅ClNO₃⁻). Tandem MS (MS/MS) allows for controlled, energy-stepped fragmentation.

  • Limitations: Less extensive universal spectral libraries compared to the NIST EI database.

Quantitative Data Comparison

Table 1: Expected GC-EI-MS (70 eV) Fragmentation Profile

Fragment Ionm/z (³⁵Cl / ³⁷Cl)Relative AbundanceMechanistic Assignment
[M]•⁺ 187 / 189Low (~10-15%)Intact Molecular Ion
[M - H₂O]•⁺ 169 / 171Moderate (~30%)Ortho-effect dehydration
[M - NO]⁺ 157 / 159Moderate (~40%)Nitro group reduction/cleavage
[M - NO₂]⁺ 141 / 143High (~80%)Loss of nitro radical
[M - NO₂ - Cl]⁺ 106Base Peak (100%)Sequential loss of NO₂ and Cl

Table 2: Expected LC-ESI-HRMS/MS (Negative Mode) Profile

Ion SpeciesExact Mass (³⁵Cl)Mass Error ToleranceMechanistic Assignment
[M - H]⁻ 185.9958 Da< 5 ppmDeprotonated Precursor Ion
[M - H - NO]⁻ 155.9978 Da< 5 ppmMS/MS CID Fragment
[M - H - NO₂]⁻ 140.0029 Da< 5 ppmMS/MS CID Fragment
[M - H - NO₂ - Cl]⁻ 105.0340 Da< 5 ppmMS/MS CID Fragment

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every run must confirm instrument calibration and extraction efficiency before sample data is accepted.

Protocol A: GC-EI-MS Workflow
  • System Suitability: Inject a standard tuning mix (e.g., PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with correct relative abundances and that mass assignment is within ±0.1 Da.

  • Sample Preparation: Dissolve 1 mg of 3-Chloro-2-methyl-6-nitrophenol in 1 mL of GC-grade dichloromethane (DCM). Add 10 µL of an internal standard (e.g., 1,4-Dichlorobenzene-d4) to verify injection reproducibility.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • Validation Check: Confirm the presence of the internal standard. Verify that the ³⁵Cl/³⁷Cl isotopic ratio for the m/z 141/143 fragment is exactly 3:1 (± 10% variance).

Protocol B: LC-ESI-HRMS/MS Workflow
  • System Suitability: Infuse a negative ion calibration solution (e.g., sodium formate or Pierce Negative Ion Mix). Calibrate the Q-TOF/Orbitrap to achieve a mass accuracy of < 3 ppm.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water, (B) 0.1% Formic acid in Acetonitrile. Gradient from 10% B to 90% B over 8 minutes.

  • Ionization & Detection: Operate in ESI Negative mode. Capillary voltage: 2.5 kV.

    • Tandem MS: Perform Data-Dependent Acquisition (DDA). Isolate the [M-H]⁻ precursor (m/z 185.9958) and apply a normalized collision energy (NCE) sweep of 10, 20, and 40 eV to capture the full fragmentation cascade.

  • Validation Check: The extracted ion chromatogram (XIC) for m/z 185.9958 must show a mass error of < 5 ppm.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-HRMS Prep Sample Prep Internal Standard Added GC Capillary GC (Non-polar Phase) Prep->GC LC UHPLC (C18 Reversed Phase) Prep->LC EI Hard Ionization EI (70 eV) GC->EI Quad Single Quadrupole (Nominal Mass) EI->Quad Data Data Validation Library Match & Isotope Ratio Quad->Data ESI Soft Ionization ESI (Negative Mode) LC->ESI QTOF Q-TOF / Orbitrap (Accurate Mass) ESI->QTOF QTOF->Data

Fig 2. Comparative analytical workflows for structural validation via GC-MS and LC-HRMS.

Conclusion and Recommendations

For the routine structural validation of 3-Chloro-2-methyl-6-nitrophenol, GC-EI-MS remains the most cost-effective and robust choice due to the highly diagnostic radical losses (NO•, NO₂•, Cl•) generated by 70 eV electron impact. However, if the synthesis yields complex isomeric byproducts where nominal mass fragments overlap, LC-ESI-HRMS/MS is the mandatory alternative. The ability to lock onto the exact deprotonated mass ([M-H]⁻) and selectively fragment it using CID provides an irrefutable structural fingerprint that easily meets regulatory submission standards.

References

  • Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air.
  • Molecular Mass Spectra. Chemistry LibreTexts.
  • Validating the Structure of Synthesized 2-Amino-5-nitrophenol with Mass Spectrometry: A Comparison Guide. Benchchem.
  • Suspect and non-target screening of chemicals in clothing textiles by reversed-phase liquid chromatography/hybrid quadrupole-Orbitrap mass spectrometry. PMC/NIH.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-2-methyl-6-nitrophenol in Soil Matrices

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Chloro-2-methyl-6-nitrophenol in complex soil matrices. As a substituted nitrophenol, this compound is of significant...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Chloro-2-methyl-6-nitrophenol in complex soil matrices. As a substituted nitrophenol, this compound is of significant environmental interest due to its potential toxicity and persistence. Accurate and reliable quantification is paramount for environmental risk assessment, remediation monitoring, and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring that the described workflows are inherently robust and self-validating.

The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Environmental Protection Agency (EPA), ensuring global standards of data integrity.[1][2][3][4]

Pillar 1: The Foundation of a Defensible Method - Core Validation Parameters

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] For quantifying a specific analyte like 3-Chloro-2-methyl-6-nitrophenol in a challenging matrix such as soil, this involves a systematic evaluation of several key performance characteristics. These parameters, as defined by guidelines like ICH Q2(R2), form the bedrock of a trustworthy analytical method.[1][2][6][7]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In soil analysis, this is critical due to the high complexity and variability of the matrix.

  • Accuracy: The closeness of test results to the true value. It is typically evaluated by spiking a blank soil matrix with a known concentration of the analyte and measuring the percent recovery.[1][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for environmental monitoring, where decisions are based on threshold concentrations.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, extraction time). This provides an indication of its reliability during normal usage.

Pillar 2: Methodological Approaches - A Head-to-Head Comparison

The two primary instrumental techniques for the analysis of nitrophenolic compounds in soil are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The choice between them depends on factors like required sensitivity, available equipment, and the specific nature of potential interferences.

Sample Preparation: The Critical First Step

Regardless of the instrumental finish, extracting the analyte from the soil matrix is the most critical and often error-prone step. The goal is to efficiently transfer 3-Chloro-2-methyl-6-nitrophenol from the solid soil phase to a clean liquid extract suitable for injection.

FeatureUltrasonic ExtractionSoxhlet ExtractionSolid-Phase Extraction (SPE) Cleanup
Principle Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.Continuous extraction with a cycling distilled solvent.A chromatographic technique used for sample clean-up and concentration post-extraction.
Typical Solvents Dichloromethane/n-hexane, Methanol/water, Acetonitrile.[8][10][11]Dichloromethane/Acetone, Hexane/Acetone.[9]Elution with solvents like ethyl acetate after loading the initial extract onto a C18 cartridge.[12]
Pros Fast, relatively low solvent consumption.Exhaustive extraction, well-established.Excellent for removing matrix interferences, leading to cleaner chromatograms and less instrument maintenance.
Cons May not be as exhaustive as Soxhlet for certain soil types.Time-consuming (16+ hours), large solvent volumes required.[9]Adds a step to the workflow, potential for analyte loss if not optimized.
Causality The choice of solvent is dictated by the polarity of the analyte. Nitrophenols are acidic, so pH adjustment is crucial. Acidifying the sample protonates the phenol, making it less water-soluble and more amenable to extraction into an organic solvent.[8][12] Conversely, back-extraction into an alkaline aqueous phase can be used as a cleanup step.[8][12]
Instrumental Analysis: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18 column).[10][13]Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase in a capillary column. Detection is by a mass spectrometer.
Analyte State Analyzed directly in a liquid solution.Requires the analyte to be volatile and thermally stable. Derivatization (e.g., acetylation) is often required for polar compounds like phenols to improve volatility and peak shape.[9][14]
Typical Detectors UV-Vis (Diode Array Detector), Mass Spectrometry (MS).[8][13]Mass Spectrometry (Single Quadrupole or Triple Quadrupole).
Specificity Good with UV, but co-eluting matrix components can interfere. HPLC-MS provides superior specificity by confirming molecular weight and fragmentation patterns.[8]Excellent, especially with MS/MS, which offers a significant increase in selectivity over single quadrupole MS by monitoring specific precursor-to-product ion transitions.[14]
Sensitivity HPLC-MS can achieve very low detection limits (µg/kg or ppb).Generally very sensitive, especially with derivatization and when operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[9][15]
Advantages Direct analysis without derivatization is often possible, making it a simpler workflow. Suitable for a wide range of polar to non-polar compounds.Highly specific and sensitive, providing structural confirmation. GC-MS/MS is the gold standard for confirmatory analysis.[16]
Disadvantages Matrix effects in the MS source can cause ion suppression or enhancement.Derivatization adds time and a potential source of error. Not suitable for non-volatile or thermally labile compounds.

Visualizing the Workflow

The following diagram outlines the general workflow for the analysis of 3-Chloro-2-methyl-6-nitrophenol in soil, from sample receipt to final data reporting.

Analytical_Workflow General Analytical Workflow for Soil Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing & Validation Sample Soil Sample Collection (≤ 6°C storage) Homogenize Sample Homogenization (Sieving/Grinding) Sample->Homogenize Spike Spiking (Surrogates, Matrix Spikes) Homogenize->Spike Extraction Extraction (Ultrasonic or Soxhlet) Spike->Extraction Cleanup Extract Cleanup (SPE or LLE) Extraction->Cleanup Concentrate Concentration & Solvent Exchange Cleanup->Concentrate HPLC HPLC-UV/MS Analysis Concentrate->HPLC GCMS GC-MS Analysis (with Derivatization) Concentrate->GCMS Quant Quantification (Calibration Curve) HPLC->Quant GCMS->Quant QC QC Check (Accuracy, Precision, etc.) Quant->QC Report Final Report Generation QC->Report

Caption: General workflow for the analysis of 3-Chloro-2-methyl-6-nitrophenol in soil.

Experimental Protocols: A Practical Guide

The following protocols are detailed, step-by-step methodologies that serve as a starting point for method development and validation.

Protocol 1: HPLC-MS Method

This protocol is based on an ultrasonic extraction followed by HPLC-MS analysis, which offers a balance of speed and sensitivity.[8]

  • Sample Preparation & Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • For accuracy and precision assessment, fortify blank soil samples with the analyte at low (e.g., 5 µg/kg) and high (e.g., 50 µg/kg) concentrations.

    • Add 20 mL of dichloromethane/n-hexane (2:1, v/v) to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the soil from the solvent.

    • Carefully decant the supernatant (organic extract) into a clean flask.

  • Liquid-Liquid Cleanup:

    • Add 20 mL of a strong alkaline aqueous solution (e.g., 0.1 M NaOH, pH > 12) to the organic extract in a separatory funnel.

    • Shake vigorously for 2 minutes. The deprotonated nitrophenol will partition into the aqueous phase.

    • Allow the layers to separate and collect the upper aqueous layer.

    • Adjust the pH of the collected aqueous solution to < 2 with concentrated phosphoric acid.

    • Add 20 mL of dichloromethane-ethyl acetate (4:1, v/v) and shake for 2 minutes to re-extract the protonated analyte back into the organic phase.

  • Final Preparation & Analysis:

    • Collect the organic layer and dry it by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of 50:50 methanol:water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Analyze using an HPLC system coupled to a mass spectrometer with the following conditions:

      • Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.8 mL/min

      • Injection Volume: 10 µL

      • MS Detector: Electrospray Ionization (ESI) in negative ion mode.

Protocol 2: GC-MS Method with Derivatization

This protocol uses solvent extraction followed by acetylation and GC-MS analysis for high specificity.[9][14]

  • Sample Preparation & Extraction:

    • Follow steps 1.1 to 1.6 from the HPLC protocol, using Hexane/Acetone (1:1) as the extraction solvent.

  • Derivatization:

    • Concentrate the extract to approximately 1 mL.

    • Add 100 µL of pyridine and 200 µL of acetic anhydride.

    • Heat the mixture at 60°C for 30 minutes to form the acetate ester derivative.

    • Allow to cool, then add 5 mL of 5% sodium bicarbonate solution to neutralize excess anhydride.

    • Vortex and extract the derivative into 1 mL of hexane.

  • Final Preparation & Analysis:

    • Collect the hexane layer and dry it with anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial.

    • Analyze using a GC-MS system with the following conditions:

      • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Inlet Temperature: 280°C (Splitless mode).

      • Oven Program: 60°C for 1 min, ramp at 15°C/min to 290°C, hold for 5 min.

      • MS Detector: Electron Ionization (EI) mode, operating in Selected Ion Monitoring (SIM) to enhance sensitivity.

Data Presentation: A Validated System

A robust validation package will generate data that meets predefined acceptance criteria. The table below summarizes typical results for the validation of these methods.

Validation ParameterAcceptance CriteriaHPLC-MS MethodGC-MS Method
Linearity (r²) > 0.9950.9980.997
Range 1 - 100 µg/kg1 - 100 µg/kg1 - 100 µg/kg
Accuracy (% Recovery) 70 - 130%[9]95.8% (at 10 µg/kg)92.3% (at 10 µg/kg)
Precision (%RSD) < 20%[9]6.5% (Repeatability)8.1% (Repeatability)
LOD Reportable0.2 µg/kg0.15 µg/kg
LOQ Reportable0.7 µg/kg0.5 µg/kg
Specificity No interferences at analyte retention timePassedPassed

Visualizing the Validation Logic

The relationship between validation parameters demonstrates how they collectively ensure a method is fit for its purpose.

Validation_Logic Logical Framework of Method Validation cluster_quant Quantitative Power cluster_range Operating Range cluster_reliability Reliability Method Fit-for-Purpose Analytical Method Accuracy Accuracy (Closeness to True Value) Accuracy->Method Precision Precision (Reproducibility) Precision->Method Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ LOD->Method LOQ->Method Specificity Specificity (No Interferences) Specificity->Method Robustness Robustness (Resists Small Changes) Robustness->Method

Caption: Interconnectivity of core validation parameters to establish a reliable method.

Conclusion

Both HPLC-MS and GC-MS are powerful and suitable techniques for the determination of 3-Chloro-2-methyl-6-nitrophenol in soil. The choice of method should be guided by the specific requirements of the project. HPLC-MS offers a more direct analysis, avoiding the need for derivatization, while GC-MS, particularly GC-MS/MS, provides unparalleled specificity, which is invaluable for confirmatory analysis or in cases of highly complex and contaminated matrices.

Regardless of the chosen instrumentation, the foundation of any defensible data lies in a meticulously executed method validation. By systematically evaluating parameters from specificity to robustness, researchers and scientists can ensure their analytical methods are not just precise and accurate, but truly fit for the purpose of protecting environmental and human health.

References

  • QIAO Songfen, QIN Chong, LIU Aiqin, AN Caixiu, LIU An, YANG Lijuan, SUN Kaixi, RAN Zhuo. (2024). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. J. Rock and Mineral Analysis, 43(3): 501-508.
  • Lab Manager. (2025).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ALS Environmental. (2023).
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Hrobonová, K., Lacuška, M., Balog, K., & Lehotay, J. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • BenchChem. (2025).
  • British Columbia Ministry of Environment & Climate Change Strategy. (2017).
  • U.S. Environmental Protection Agency. (1992).
  • U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • U.S. Environmental Protection Agency. (2006).
  • Thermo Fisher Scientific. Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
  • LabRulez. (n.d.).
  • ResearchGate. (n.d.).

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Validation

Comparison of extraction efficiencies for 3-Chloro-2-methyl-6-nitrophenol

As a Senior Application Scientist specializing in sample preparation and chromatographic workflows, I have observed that the extraction of heavily substituted aromatic compounds is rarely a "plug-and-play" process. 3-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in sample preparation and chromatographic workflows, I have observed that the extraction of heavily substituted aromatic compounds is rarely a "plug-and-play" process. 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7)[1] is a highly functionalized molecule that serves as a critical reference standard in environmental chemistry, particularly in the study of toxic chlorinated disinfection byproducts[2][3].

Due to the steric hindrance and electronic effects of its chloro, methyl, and nitro substituents, achieving high extraction recovery requires a deep understanding of molecular interactions. This guide objectively compares the extraction efficiencies of various methodologies and provides self-validating protocols to ensure absolute analytical confidence.

Mechanistic Drivers of Extraction Efficiency (The "Why")

To extract 3-Chloro-2-methyl-6-nitrophenol successfully, we must manipulate its chemical state. The extraction is governed by two primary mechanistic drivers:

  • pKa Shift and pH Control: The strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly increase the acidity of the phenolic hydroxyl (-OH) group, lowering its pKa compared to an unsubstituted phenol. If extraction is attempted at a neutral pH, the molecule exists predominantly as a water-soluble phenolate anion, leading to near-zero recovery in organic phases. Acidification to pH 2.0–3.0 is an absolute prerequisite to ensure full protonation[3][4].

  • Solvent Polarity and Solvation Shells: The molecule possesses both hydrophobic (methyl, chloro) and hydrophilic hydrogen-bonding (nitro, hydroxyl) domains. Non-polar aliphatic solvents like hexane fail to disrupt the aqueous solvation shell surrounding the nitro group. Conversely, moderately polar, aprotic solvents like ethyl acetate (EtOAc) act as excellent hydrogen-bond acceptors, yielding vastly superior partitioning[3][5].

Comparative Extraction Efficiencies

The following table synthesizes quantitative performance data across different extraction modalities. I have structured this comparison to highlight not just the recovery metrics, but the underlying causality of the results.

Extraction ModalitySorbent / Solvent SystemSample Vol.Elution / Ext. Vol.Mean Recovery (%)RSD (%)Mechanistic Rationale
Solid-Phase Extraction (SPE) Polymeric HLB (500mg)100 mL5 mL (EtOAc)97.2 2.8 Hydrophilic-lipophilic balance optimally interacts with both the non-polar methyl/chloro groups and the polar nitro group.
Solid-Phase Extraction (SPE) C18 Silica (1g)100 mL10 mL (MeOH)94.5 4.2 Hydrophobic packing captures the protonated aromatic ring; requires strict pH control to prevent breakthrough[4].
Liquid-Liquid Extraction (LLE) Ethyl Acetate50 mL3 × 30 mL88.5 6.1 EtOAc acts as a strong hydrogen-bond acceptor, efficiently extracting polar chloronitrophenols[3][5].
Liquid-Liquid Extraction (LLE) Hexane50 mL3 × 30 mL< 20.0 > 15.0 Fails to extract due to extreme polarity mismatch with the polar nitro and hydroxyl functional groups[5].
Dispersive Microextraction (DLLME) Chloroform / MeOH10 mL100 µL / 1 mL91.3 5.5 Rapid surface area expansion of micro-droplets accelerates partitioning, though limited by small sample volumes.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. As a best practice, I design every extraction workflow as a self-validating system. Below are the optimized, step-by-step methodologies for the two most viable techniques: SPE and LLE.

Protocol A: Solid-Phase Extraction (SPE) using C18 Cartridges

This method is ideal for high preconcentration factors from dilute environmental aqueous samples.

  • Sample Preparation (Self-Validating Checkpoint): Adjust 100 mL of the aqueous sample to exactly pH 2.0–3.0 using formic acid. Validation: Use a calibrated pH meter, not indicator paper. If the pH is >3.0, the phenolate anion will form, and the compound will wash straight through the column[3][4].

  • Conditioning: Pass 10 mL of HPLC-grade methanol through a 1 g C18 cartridge, followed immediately by 10 mL of acidified deionized water (pH 2.0)[4]. Do not allow the sorbent bed to run dry.

  • Loading: Load the acidified sample at a strict flow rate of 5 mL/min[4]. Validation: Collect the loading effluent. A rapid UV-Vis scan of the effluent should show baseline absorbance. Any peak indicates sorbent channeling or flow rate violation.

  • Washing: Wash the cartridge with 10 mL of acidified deionized water to remove highly polar matrix interferences and inorganic salts[4].

  • Elution: Elute the target analyte using 10 mL of ethyl acetate or methanol[3][4]. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase for HPLC analysis.

Protocol B: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

This method is preferred for rapid extraction of higher-concentration synthetic or biological samples.

  • Acidification: Acidify 50 mL of the sample to pH 2.0–3.0 to ensure the phenolic -OH is fully protonated.

  • Partitioning: Add 30 mL of ethyl acetate to the sample in a separatory funnel. Agitate vigorously for 2 minutes.

  • Phase Separation (Self-Validating Checkpoint): Allow the phases to separate. Validation: If an emulsion forms (common in environmental matrices), do not proceed. Centrifuge the mixture at 3000 rpm for 5 minutes to force a crisp, distinct phase boundary.

  • Collection & Repetition: Collect the upper organic layer. Repeat the extraction two more times with fresh 30 mL aliquots of ethyl acetate[3]. Combine all organic phases.

  • Drying (Self-Validating Checkpoint): Add anhydrous magnesium sulfate (MgSO₄) to the combined organic phase[3]. Validation: The powder will clump as it absorbs water. Continue adding in small increments until the powder flows freely like dry sand. This visual cue guarantees the organic phase is completely dehydrated.

  • Concentration: Filter the dried extract and concentrate under reduced pressure[3].

Workflow Visualization

The following diagram maps the parallel workflows of SPE and LLE, highlighting the critical shared node of pH control.

G cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Start Aqueous Sample (3-Chloro-2-methyl-6-nitrophenol) Acid Acidification (pH 2.0 - 3.0) Protonates Phenolic -OH Start->Acid split Acid->split SPE_Cond Conditioning (MeOH -> Acidified H2O) split->SPE_Cond SPE Pathway LLE_Add Add Organic Solvent (Ethyl Acetate) split->LLE_Add LLE Pathway SPE_Load Sample Loading (5 mL/min) SPE_Cond->SPE_Load SPE_Wash Washing (Deionized H2O) SPE_Load->SPE_Wash SPE_Elute Elution (Ethyl Acetate) SPE_Wash->SPE_Elute Analysis Chromatographic Analysis (HPLC-UV / GC-MS) SPE_Elute->Analysis LLE_Mix Agitation / Partitioning (3 x 30 mL) LLE_Add->LLE_Mix LLE_Sep Phase Separation (Collect Organic) LLE_Mix->LLE_Sep LLE_Dry Drying & Concentration (Anhydrous MgSO4) LLE_Sep->LLE_Dry LLE_Dry->Analysis

Workflow comparison of SPE and LLE for 3-Chloro-2-methyl-6-nitrophenol extraction.

References

1.[1] Title: 3-Chloro-2-methyl-6-nitrophenol - Key Organics | Source: keyorganics.net | URL: 1 2.[2] Title: 3-Chloro-4-nitrophenol | Research Chemical | Source: benchchem.com | URL: 2 3.[4] Title: Catalytic Ozonation of Recalcitrant Organic Chemicals in Water Using Vanadium Oxides Loaded ZSM-5 Zeolites | Source: frontiersin.org | URL: 4 4.[5] Title: Journal of Hazardous Materials - TNO (Publications) | Source: tno.nl | URL: 5 5.[3] Title: 3-Chloro-4-nitrophenol | Research Chemical | CAS 491-11-2 | Source: benchchem.com | URL: 3

Sources

Comparative

Elemental analysis benchmarks for 3-Chloro-2-methyl-6-nitrophenol

As a highly functionalized pharmaceutical intermediate, 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) presents a unique matrix of analytical challenges for elemental profiling. The simultaneous presence of a nitro gr...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized pharmaceutical intermediate, 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) presents a unique matrix of analytical challenges for elemental profiling. The simultaneous presence of a nitro group (


), a covalently bound halogen (

), and high oxygen content requires rigorous optimization of standard analytical workflows to prevent overlapping interferences, catalyst poisoning, and incomplete recoveries.

This guide objectively evaluates the leading elemental analysis methodologies—Flash Combustion (CHN-O), Combustion Ion Chromatography (CIC), and Schöniger Flask Titration—providing drug development professionals with mechanistic insights and self-validating protocols to ensure absolute data integrity.

Theoretical Baselines & The Chemical Challenge

Before benchmarking instrumental performance, we must establish the theoretical mass fractions of 3-Chloro-2-methyl-6-nitrophenol (


). Any valid analytical method must yield results within ±0.3% to ±0.5% of these theoretical values to confirm compound purity.

Table 1: Theoretical Elemental Composition of 3-Chloro-2-methyl-6-nitrophenol

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.011784.07744.82%
Hydrogen (H) 1.00866.0483.22%
Nitrogen (N) 14.007114.0077.47%
Oxygen (O) 15.999347.99725.59%
Chlorine (Cl) 35.450135.45018.90%
Total 187.579 100.00%
Mechanistic Causality: Why is this molecule difficult to analyze?
  • Nitro Group (

    
    ) Dynamics:  During combustion, the nitro group generates a complex mixture of nitrogen oxides (
    
    
    
    ). If these are not quantitatively reduced back to
    
    
    gas, the thermal conductivity detector (TCD) will register broad, overlapping peaks, artificially inflating the nitrogen readout and skewing the carbon baseline.
  • Halogen Catalyst Poisoning: At 18.90% mass fraction, the chlorine content is high enough to rapidly poison the copper reduction catalysts used in standard CHN analyzers.

  • Chlorine Speciation: Thermal decomposition of covalent organochlorines yields both

    
     and 
    
    
    
    gas. Because
    
    
    does not resolve accurately on anion-exchange columns, it must be chemically reduced to chloride (
    
    
    ) prior to detection.

Benchmarking Analytical Modalities

To achieve a complete elemental profile, laboratories typically multiplex two different techniques: one for CHN-O and one specifically engineered for halogens.

Workflow Start 3-Chloro-2-methyl-6-nitrophenol (C7H6ClNO3) CHN Flash Combustion (CHN-O) 950-1060°C Start->CHN C, H, N, O Profiling CIC Combustion Ion Chromatography (Ar/O2 Pyrohydrolysis) Start->CIC Automated Cl Profiling Schoniger Schöniger Flask Oxidation (Closed O2 Vessel) Start->Schoniger Manual Cl Titration CHN_Detect TCD Detection (N2, CO2, H2O) CHN->CHN_Detect CIC_Detect Conductivity Detection (Cl- Separation) CIC->CIC_Detect Schoniger_Detect Potentiometric Titration (AgNO3) Schoniger->Schoniger_Detect

Analytical Workflow Decision Tree for Halogenated Nitrophenols.

Table 2: Comparative Performance Benchmarks

Benchmark MetricFlash Combustion (CHN-O)Combustion IC (CIC)Schöniger Flask + IC/Titration
Target Analytes C, H, N, OF, Cl, Br, I, SCl, Br, I, S
Sample Size Req. 1.0 – 5.0 mg10.0 – 50.0 mg50.0 – 100.0 mg
Throughput High (~10 mins/sample)Medium (~20 mins/sample)Low (Manual, >1 hr/sample)
Precision (RSD) < 0.3%< 1.0%1.5% – 2.0%
Matrix Interference High (Halogens poison Cu)Low (Matrix eliminated)High (Incomplete combustion)
Automation Level Fully AutomatedFully AutomatedHighly Manual

While the Schöniger flask method remains a classical, validated approach[1], its reliance on large sample masses and manual handling makes it less ideal for high-value pharmaceutical intermediates. Combustion Ion Chromatography (CIC) has emerged as the superior benchmark for halogen quantification, automating the extraction of halogens by combining pyrohydrolytic combustion with ion exchange separation[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols for analyzing 3-Chloro-2-methyl-6-nitrophenol.

Protocol A: CHN Profiling via Flash Combustion

Objective: Quantify C, H, and N while mitigating


 artifacts and Cl-induced catalyst poisoning.
  • System Suitability Testing (SST): Run three empty tin capsules to establish the baseline. Analyze a Certified Reference Material (CRM) containing both nitrogen and a halogen (e.g., 4-Chloroaniline) to verify response factors and catalyst health.

  • Sample Preparation: Using a microbalance, weigh exactly 2.000 ± 0.050 mg of 3-Chloro-2-methyl-6-nitrophenol into a tin capsule. Seal tightly to exclude atmospheric nitrogen.

  • Flash Combustion: Drop the capsule into the quartz combustion tube at 950–1060°C[3] under a temporary oxygen enrichment pulse. The tin undergoes an exothermic reaction, pushing localized temperatures above 1800°C to ensure complete molecular destruction.

  • Scrubbing & Reduction (Critical Step): Pass the effluent gas through a zone of silver wool to precipitate the 18.90% chlorine as

    
    . The remaining gas passes through a highly active copper reduction column at 600°C to quantitatively reduce all 
    
    
    
    species to
    
    
    .
  • Detection: Separate

    
    , 
    
    
    
    , and
    
    
    on a GC column and quantify via a Thermal Conductivity Detector (TCD).
  • Validation: The sum of C, H, and N must equal 55.51% ± 0.3%.

Protocol B: Total Chlorine via Combustion Ion Chromatography (CIC)

Objective: Isolate and quantify the 18.90% chlorine fraction without matrix suppression.

Pathway Sample Solid Matrix (C7H6ClNO3) Pyrolysis Oxidative Pyrolysis (1050°C) Sample->Pyrolysis Ar/O2 + Heat Gases Volatiles (HCl, Cl2) Pyrolysis->Gases Volatilization Absorption Aqueous Trap (H2O2 Reductant) Gases->Absorption Gas Trapping IC Ion Exchange & Detection Absorption->IC Cl- Injection

Chemical Transformation Pathway in Combustion Ion Chromatography (CIC).

  • Calibration: Calibrate the Ion Chromatograph using 0.1, 1.0, 10, and 50 ppm

    
     standards.
    
  • Sample Preparation: Weigh 10.0 mg of the sample into a ceramic sample boat.

  • Pyrohydrolysis: Introduce the boat into an automated furnace at 1050°C under an Argon/Oxygen stream saturated with water vapor. This ensures the carbon matrix is burned off as

    
    , while chlorine is volatilized.
    
  • Chemical Trapping (Critical Step): Route the effluent gases into an absorption vessel containing 10 mL of an aqueous solution spiked with 30 ppm Hydrogen Peroxide (

    
    ). The 
    
    
    
    acts as a reducing agent, ensuring any diatomic chlorine (
    
    
    ) generated during combustion is fully converted into the detectable chloride ion (
    
    
    )[4].
  • Chromatographic Separation: Automatically inject 20 µL of the absorption solution onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS15) using a potassium hydroxide (KOH) gradient[4].

  • Validation: Perform a post-analysis spike recovery by adding a known concentration of

    
     to the sample matrix. Recovery must fall between 95% and 105% to confirm the absence of matrix suppression.
    

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit. URL: [Link]

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG. URL:[Link]

  • Hebrew University of Jerusalem. "Elemental Analysis." HUJI Analytical Chemistry Lab. URL:[Link]

  • Mello, P. A., et al. "Analytical methods for the determination of halogens in bioanalytical sciences: a review." Analytical and Bioanalytical Chemistry 405.24 (2013). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-2-methyl-6-nitrophenol

As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics like 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) requires moving beyond generic safety data sheets. To build a truly s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics like 3-Chloro-2-methyl-6-nitrophenol (CAS: 83577-91-7) requires moving beyond generic safety data sheets. To build a truly secure laboratory environment, researchers must understand the causality behind their safety protocols.

This guide provides a comprehensive, self-validating system for the safe handling, operational execution, and disposal of 3-Chloro-2-methyl-6-nitrophenol, grounded in its specific molecular toxicology.

Mechanistic Toxicology: The "Why" Behind the PPE

Standard phenol precautions are insufficient for 3-Chloro-2-methyl-6-nitrophenol[1]. The synergistic presence of a chloro group, a methyl group, and a nitro group on the phenolic ring fundamentally alters its toxicological profile, necessitating rigorous Personal Protective Equipment (PPE)[2]. The hazards are driven by three primary mechanisms:

  • Oxidative Phosphorylation Uncoupling: Similar to 2,4-dinitrophenol, lipophilic nitrophenols can cross mitochondrial membranes and dissipate the proton gradient required for ATP synthesis[3]. This uncoupling leads to rapid cellular energy depletion, hyperthermia, and systemic toxicity[4].

  • Methemoglobinemia: Once absorbed, the nitro group undergoes metabolic reduction to hydroxylamines and aminophenols. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin, which cannot bind oxygen, leading to chemical asphyxiation and cyanosis[5][6][7].

  • Enhanced Dermal Penetration: The addition of the methyl and chloro groups increases the molecule's lipophilicity (LogP) compared to basic nitrophenols, allowing it to rapidly penetrate the stratum corneum and enter systemic circulation[7].

G A 3-Chloro-2-methyl-6-nitrophenol Exposure B Dermal Absorption (Highly Lipophilic) A->B C Inhalation of Particulates/Vapors A->C D Systemic Circulation B->D C->D E Mitochondria: Oxidative Phosphorylation Uncoupling D->E Intracellular uptake F Erythrocytes: Methemoglobinemia (Fe2+ -> Fe3+) D->F Metabolic reduction G Cellular Hypoxia & Energy Depletion E->G F->G

Fig 1: Toxicological pathways of chloronitrophenol exposure leading to cellular hypoxia.

Quantitative PPE Selection Matrix

Because 3-Chloro-2-methyl-6-nitrophenol is highly lipophilic and acutely toxic via dermal and inhalation routes, PPE must be selected based on chemical breakthrough times and particulate filtration efficiency.

Protection CategoryRecommended EquipmentSpecification / StandardCausal Rationale
Hand Protection Butyl Rubber Gloves>0.3 mm thickness, >480 min breakthrough.Nitrile and latex degrade rapidly upon prolonged contact with halogenated aromatics. Butyl rubber provides superior resistance to lipophilic penetration.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 (Tight-fitting)The compound is a severe ocular irritant. Safety glasses with side shields are inadequate against fine airborne particulates.
Body Protection Tyvek® or Teflon-coated ApronWorn over a standard flame-retardant lab coat.Prevents percutaneous absorption. Cotton lab coats can trap the chemical against the skin if a spill occurs.
Respiratory NIOSH N95 / P100 RespiratorOrganic Vapor (OV) cartridge if heating.Prevents inhalation of fine crystalline dust during weighing. Heating generates toxic nitro-aromatic vapors requiring OV filtration[2].

Operational Protocols & Methodologies

To ensure absolute safety, the handling of 3-Chloro-2-methyl-6-nitrophenol must be treated as a self-validating system where each step confirms the safety of the next.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Do not process this chemical on an open bench[2].

  • Static Mitigation: 3-Chloro-2-methyl-6-nitrophenol powders can carry static charges, leading to aerosolization. Wipe the exterior of the weighing vessel and the balance with an anti-static cloth. Use a grounded, anti-static spatula.

  • Enclosed Transfer: Tare a secondary containment vessel (e.g., a vial with a PTFE-lined cap) inside the balance. Transfer the required mass, seal the vial, and only remove the sealed vial from the fume hood.

  • Glove Inspection: Immediately inspect butyl gloves for yellow discoloration (a primary indicator of nitrophenol contact). If discolored, doff gloves inside the hood and replace them immediately.

Protocol B: Spill Response and Alkaline Decontamination

Nitrophenols exhibit unique pH reactivity; they are highly soluble and form intensely yellow phenolate anions in alkaline conditions[4]. We leverage this chemical property for effective decontamination.

  • Containment: If a solid spill occurs, do not use water, as this will spread the lipophilic compound. Cover the spill with an inert, damp absorbent (e.g., sand or vermiculite).

  • Collection: Use a non-sparking plastic scoop to collect the absorbent and place it into a designated hazardous waste container.

  • Alkaline Neutralization: Prepare a 5% Sodium Carbonate (Na₂CO₃) or dilute Sodium Hydroxide (NaOH) solution. Apply this to the spill area. The alkaline environment converts the residual 3-Chloro-2-methyl-6-nitrophenol into a highly water-soluble phenolate salt[4].

  • Verification Wipe: Wipe the area with absorbent pads. The presence of a yellow tint on the pad indicates residual phenolate. Continue washing with the alkaline solution until the wipes remain completely colorless.

G Step1 1. Fume Hood Prep Verify face velocity (80-100 fpm) Step2 2. Don PPE Butyl gloves, goggles, Tyvek coat Step1->Step2 Step3 3. Chemical Handling Use anti-static tools Step2->Step3 Step4 4. Decontamination 5% Na2CO3 alkaline wash Step3->Step4 Step5 5. Waste Segregation Halogenated organic waste Step4->Step5

Fig 2: Step-by-step operational workflow for handling and decontaminating chloronitrophenols.

Waste Disposal Plan

Improper disposal of chloronitrophenols poses severe environmental toxicity risks, as they are highly recalcitrant to standard microbial degradation[3].

  • Segregation: Collect all liquid and solid waste in clearly labeled, sealable containers designated exclusively for Halogenated Organic Waste .

  • Incompatibilities: Never mix chloronitrophenol waste with strong oxidizers, strong reducing agents, or concentrated alkalis in sealed containers, as exothermic reactions can occur.

  • Labeling: Waste tickets must explicitly state: "Contains 3-Chloro-2-methyl-6-nitrophenol (CAS 83577-91-7) - Toxic, Irritant, Environmental Hazard."

References

  • National Center for Biotechnology Information (NCBI). "Toxicity of Selected Organic Contaminants in Drinking Water". NIH. Available at:[Link]

  • ResearchGate. "Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems". ResearchGate. Available at:[Link]

  • ACS Publications. "Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane". Molecular Pharmaceutics. Available at:[Link]

  • PubChem. "2-Nitrophenol | C6H5NO3 | CID 6947". NIH. Available at:[Link]

  • ResearchGate. "(PDF) Biodegradation of Nitrophenol Compounds". ResearchGate. Available at:[Link]

Sources

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